Product packaging for 2-(4-Fluorophenyl)acetamide(Cat. No.:CAS No. 332-29-6)

2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790
CAS No.: 332-29-6
M. Wt: 153.15 g/mol
InChI Key: HUPVBFQYJHFONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Fluorophenyl)acetamide (CAS 332-29-6) is a high-purity organic compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol. It serves as a versatile building block and key intermediate in medicinal chemistry and anticancer drug discovery research . Scientific studies have demonstrated that phenylacetamide derivatives act as potential anticancer agents. Specifically, synthetic derivatives of this compound have shown potent and selective cytotoxic activity against human cancer cell lines, including PC3 prostate carcinoma and MCF-7 breast cancer, by influencing apoptotic pathways . Furthermore, the 4-fluorophenylacetamide moiety is a critical component in more complex molecules being investigated for immunomodulation. Recent research on a synthetic coumarin derivative containing this group, 4-Fluorophenylacetamide-acetyl coumarin (4-FPAC), shows it can reprogram tumor-associated macrophages towards a pro-inflammatory M1 phenotype and suppress the M2 phenotype through PI3k/AKT/NF-κB pathway modulation, positioning it as a promising candidate for cancer immunotherapy . Researchers value this compound for its utility in developing novel therapeutic agents. It is typically supplied as a solid and should be stored in a sealed container in a dry, well-ventilated area at room temperature . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B1296790 2-(4-Fluorophenyl)acetamide CAS No. 332-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVBFQYJHFONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341446
Record name 2-(4-Fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-29-6
Record name 2-(4-Fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Fluorophenyl)acetamide from 4-Fluorophenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)acetamide, a key intermediate in pharmaceutical development, from 4-fluorophenylacetic acid. This document details two primary synthetic methodologies, including experimental protocols, reaction mechanisms, and characterization data. All quantitative information is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation from the readily available 4-fluorophenylacetic acid is a critical transformation. This guide explores two robust and widely applicable methods for this conversion: a direct single-step amidation using coupling agents and a two-step process via an acyl chloride intermediate. The selection of the appropriate method may depend on factors such as scale, available reagents, and desired purity.

Physicochemical and Spectral Data

A thorough characterization of the starting material and the final product is essential for reaction monitoring and quality control.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
4-Fluorophenylacetic acidC₈H₇FO₂154.14White crystalline solid84-86405-50-5
This compoundC₈H₈FNO153.15White to off-white solid153-155332-29-6

Table 2: Spectral Data for this compound

TechniqueData
¹H NMR (DMSO-d₆)δ 7.40 (s, 1H, -NH), 7.25 (t, J=8.0 Hz, 2H, Ar-H), 7.08 (t, J=8.0 Hz, 2H, Ar-H), 6.89 (s, 1H, -NH), 3.37 (s, 2H, -CH₂)
IR (KBr, cm⁻¹)3380, 3180 (N-H stretch), 1640 (C=O stretch, Amide I), 1510 (N-H bend, Amide II), 1220 (C-F stretch)

Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented below.

Method 1: Direct Amidation using Coupling Agents

This method involves the direct reaction of 4-fluorophenylacetic acid with an ammonia source in the presence of coupling agents that activate the carboxylic acid. A common and effective combination of coupling agents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Product This compound 4-Fluorophenylacetic_Acid->Product Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Product EDC_HOBt EDC, HOBt EDC_HOBt:n->Product:s cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination 4-FPAA 4-Fluorophenylacetic Acid Acyl_Chloride 4-Fluorophenylacetyl Chloride 4-FPAA->Acyl_Chloride SOCl2 Thionyl Chloride (SOCl₂) SOCl2:n->Acyl_Chloride:s Ammonia Aqueous Ammonia (NH₃) Product This compound Acyl_Chloride->Product Ammonia:n->Product:s Start Start: Synthesize This compound Mild_Conditions Are mild reaction conditions required? Start->Mild_Conditions One_Pot Is a one-pot procedure preferred? Mild_Conditions->One_Pot No Method1 Method 1: Direct Amidation (EDC/HOBt) Mild_Conditions->Method1 Yes Scale Is the reaction scale large? One_Pot->Scale No One_Pot->Method1 Yes Cost Is cost a major constraint? Scale->Cost No Method2 Method 2: Acyl Chloride Pathway Scale->Method2 Yes Cost->Method1 No Cost->Method2 Yes

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(4-Fluorophenyl)acetamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

This compound is an organic compound featuring a fluorinated phenyl group attached to an acetamide moiety. The presence of the fluorine atom can significantly influence the molecule's lipophilicity and pharmacokinetic properties, making it a compound of interest in medicinal chemistry.[1]

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 332-29-6[2]
Molecular Formula C₈H₈FNO[2]
Molecular Weight 153.15 g/mol [2]
IUPAC Name This compound[2]
SMILES C1=CC(=CC=C1CC(=O)N)F[2]
InChI Key HUPVBFQYJHFONM-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyValue
Melting Point 156-157 °C[3]
Boiling Point (Predicted) 300.6 ± 25.0 °C
Solubility Practically insoluble in water; Soluble in organic solvents like methanol, ethanol, and acetone.[1]
Appearance White to off-white crystalline powder.[1]
Spectroscopic Data

The following table summarizes the expected and reported spectroscopic features of this compound.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Expected signals include peaks for the aromatic protons (around 7.0-7.3 ppm), the methylene protons (-CH₂-) adjacent to the carbonyl group (around 3.5 ppm), and the amide protons (-NH₂) which may appear as a broad singlet.
¹³C NMR Expected signals include peaks for the carbonyl carbon (around 170 ppm), aromatic carbons (in the 115-165 ppm range, with the carbon attached to fluorine showing a characteristic coupling), and the methylene carbon (around 40-45 ppm).
IR Spectroscopy Characteristic peaks are expected for N-H stretching of the amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (Amide I band, around 1650 cm⁻¹), N-H bending (Amide II band, around 1620 cm⁻¹), and C-F stretching (around 1220 cm⁻¹).[4]
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 153. A prominent fragment is often observed at m/z 109, corresponding to the fluorobenzyl cation [F-C₇H₆]⁺.[4]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a relevant biological assay to evaluate its cytotoxic potential.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a 4-fluorophenylacetic acid derivative. The following protocol is adapted from a general procedure for synthesizing related phenylacetamide derivatives.[4]

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Work-up and Purification reagents 1. Dissolve 4-fluorophenylacetic acid in an appropriate solvent (e.g., DCM). activation 2. Add a coupling agent (e.g., EDC, DCC) and an activator (e.g., HOBt). reagents->activation stir1 3. Stir the mixture at room temperature for 30 minutes. activation->stir1 ammonia 4. Introduce ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia). stir1->ammonia stir2 5. Continue stirring at room temperature for 12-24 hours. ammonia->stir2 tlc 6. Monitor reaction completion by TLC. stir2->tlc evap 7. Evaporate the solvent. tlc->evap extract 8. Perform aqueous work-up: Add water and ethyl acetate. Separate organic layer. evap->extract wash 9. Wash organic layer with NaHCO₃, dilute acid, and brine. extract->wash dry 10. Dry organic layer over anhydrous Na₂SO₄. wash->dry purify 11. Evaporate solvent and purify the crude product (e.g., by recrystallization). dry->purify

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Acetonitrile as solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in a suitable solvent like acetonitrile or DCM.

  • Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Add an excess of ammonium chloride along with a base such as triethylamine to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12 to 24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add water and ethyl acetate, and transfer the mixture to a separatory funnel.

  • Separate the ethyl acetate (organic) phase.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a dilute acid solution (e.g., 1M HCl), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

In-vitro Cytotoxicity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTS Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assay and Data Analysis seed 1. Seed cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well). incubate1 2. Incubate for 24h to allow cell attachment. seed->incubate1 prepare 3. Prepare serial dilutions of this compound in culture medium. incubate1->prepare treat 4. Replace medium with compound dilutions. Include vehicle and no-cell controls. prepare->treat incubate2 5. Incubate for desired exposure time (e.g., 24, 48, or 72 hours). treat->incubate2 mts 6. Add MTS reagent to each well. incubate2->mts incubate3 7. Incubate for 1-4 hours at 37°C. mts->incubate3 read 8. Measure absorbance at 490 nm. incubate3->read analyze 9. Calculate cell viability and determine IC₅₀ value. read->analyze

Caption: Standard workflow for evaluating compound cytotoxicity using the MTS assay.

Materials:

  • Selected cancer cell line (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-cell control (medium only for background measurement).

    • After the initial 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Assay and Data Acquisition:

    • Following the drug incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells (background) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the curve using appropriate software.

Biological Activity and Mechanism of Action

While research on this compound itself is limited, the broader class of phenylacetamide derivatives has demonstrated significant potential as anticancer agents.[4][5]

Anticancer Potential

Studies on various N-substituted this compound derivatives have shown them to be potent anticancer agents, particularly against prostate (PC3) and breast (MCF-7) carcinoma cell lines.[4][5] The cytotoxic effects are often dose-dependent. For instance, certain nitro-substituted derivatives exhibited higher cytotoxic effects compared to methoxy-substituted ones.[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many phenylacetamide derivatives involves the induction of programmed cell death, or apoptosis.[6] These compounds can modulate key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6] This includes the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), leading to the activation of executioner caspases such as caspase-3 and caspase-9.[6] This targeted induction of apoptosis makes phenylacetamide derivatives promising candidates for cancer therapies.

Proposed Apoptotic Pathway for Phenylacetamide Derivatives

G cluster_0 Apoptosis Induction cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway compound Phenylacetamide Derivatives fasl Upregulation of FasL compound->fasl bax Upregulation of Bax compound->bax death_receptor Death Receptor Activation fasl->death_receptor caspase3 Caspase-3 Activation death_receptor->caspase3 mitochondria Mitochondrial Permeabilization bax->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

References

2-(4-Fluorophenyl)acetamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-Fluorophenyl)acetamide

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and potential biological activities based on related compounds.

Chemical Structure and IUPAC Name

This compound is a derivative of acetamide featuring a 4-fluorophenyl substituent at the second carbon position.

IUPAC Name: this compound[1]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₈H₈FNO[PubChem][1]
Molecular Weight153.15 g/mol [PubChem][1]
IUPAC NameThis compound[PubChem][1]
CAS Number332-29-6[PubChem][1]
Canonical SMILESC1=CC(=CC=C1CC(=O)N)F[PubChem][1]
InChI KeyHUPVBFQYJHFONM-UHFFFAOYSA-N[PubChem][1]
Exact Mass153.058992041 g/mol [PubChem][1]
Monoisotopic Mass153.058992041 g/mol [PubChem][1]
XLogP3-AA0.9[PubChem][1]
Hydrogen Bond Donor Count1[PubChem][1]
Hydrogen Bond Acceptor Count1[PubChem][1]
Rotatable Bond Count1[PubChem][1]
Topological Polar Surface Area43.1 Ų[PubChem][1]
Heavy Atom Count11[PubChem][1]

Experimental Protocols

Synthesis of this compound from 4-Fluorophenylacetic Acid

This procedure describes the conversion of 4-fluorophenylacetic acid to this compound via an acid chloride intermediate, followed by amination.

Materials and Reagents:

  • 4-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Ammonia solution (aqueous or in a solvent like methanol)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenylacetic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-fluorophenylacetyl chloride can be used directly in the next step.

Step 2: Amination of the Acid Chloride

  • Dissolve the crude 4-fluorophenylacetyl chloride in an anhydrous aprotic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated solution of ammonia, while stirring vigorously. The reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Biological Activity and Research Workflow

While the direct biological activity of this compound is not extensively documented in the provided search results, derivatives of this compound have shown promise as anticancer agents. Specifically, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines, with some compounds showing notable activity against prostate carcinoma (PC3) cells.[2][3]

The following diagram illustrates a general workflow for the investigation of the biological activity of a novel compound like this compound, from synthesis to initial biological screening.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., 4-Fluorophenylacetic Acid) synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Cytotoxicity Assays (e.g., MTS Assay on Cancer Cell Lines) characterization->in_vitro ic50 Determination of IC₅₀ Values in_vitro->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar pathway_analysis Signaling Pathway Analysis sar->pathway_analysis target_id Target Identification pathway_analysis->target_id

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

This workflow outlines the essential stages in the preclinical assessment of a new chemical entity. It begins with the chemical synthesis and rigorous characterization of the compound, followed by in vitro screening to assess its biological activity, such as cytotoxicity against cancer cells. Positive results would then lead to more in-depth studies to elucidate the mechanism of action, including the identification of molecular targets and affected signaling pathways.

References

Physical and chemical properties of 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetamide is a fluorinated aromatic amide that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and spectral analyses to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₈FNO, is a white to off-white solid at room temperature. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
Melting Point 156-157 °C
Boiling Point (Predicted) 312.4 °C at 760 mmHg
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[2]
IUPAC Name This compound[1]
CAS Number 332-29-6[1]
InChI Key HUPVBFQYJHFONM-UHFFFAOYSA-N[1]
SMILES C1=CC(=CC=C1CC(=O)N)F[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amidation of 4-fluorophenylacetic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis from 4-Fluorophenylacetic Acid

This protocol outlines a two-step synthesis of this compound starting from 4-fluorophenylacetic acid.

Step 1: Synthesis of 4-Fluorophenylacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10 grams of 4-fluorophenylacetic acid.

  • Slowly add 15 mL of thionyl chloride to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-fluorophenylacetyl chloride can be used in the next step without further purification.

Step 2: Amidation of 4-Fluorophenylacetyl Chloride

  • Cool the crude 4-fluorophenylacetyl chloride from Step 1 in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for an additional 30 minutes in the ice bath.

  • Filter the white precipitate and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Reaction1 Reflux, 2h 4-Fluorophenylacetic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 4-Fluorophenylacetyl_Chloride 4-Fluorophenylacetyl Chloride Reaction1->4-Fluorophenylacetyl_Chloride Reaction2 Ice Bath, 30 min 4-Fluorophenylacetyl_Chloride->Reaction2 Ammonia Aqueous Ammonia (NH₃) Ammonia->Reaction2 2-4-Fluorophenylacetamide This compound Reaction2->2-4-Fluorophenylacetamide Filtration Filtration & Washing 2-4-Fluorophenylacetamide->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound or Derivative Target Intracellular Target(s) (e.g., Kinases, Transcription Factors) Compound->Target Upstream_Signal Upstream Signaling (e.g., Stress Response) Target->Upstream_Signal Bcl2_Family Modulation of Bcl-2 Family Proteins Upstream_Signal->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Caspase Cascade Activation (Caspase-3, -7) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 2-(4-Fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document includes its molecular formula and weight, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships.

Core Compound Data

This compound is a derivative of acetamide and is noted for its potential biological activities. The fundamental molecular details are summarized below.

PropertyValueSource
Molecular Formula C₈H₈FNO[1][2][3][4]
Molecular Weight 153.15 g/mol [1][3]
Exact Mass 153.058992041 Da[1]
IUPAC Name This compound[1]
CAS Number 332-29-6[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValue
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Topological Polar Surface Area 43.1 Ų
LogP (calculated) 0.9

Experimental Protocols

The following sections detail experimental procedures for the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted this compound derivatives involves the reaction of an appropriate amine with a derivative of 4-fluorophenylacetic acid. One documented example is the synthesis of 2-azido-N-(4-fluorophenyl)acetamide.[5]

Materials:

  • 2-Chloro-N-(4-fluorophenyl)acetamide

  • Sodium azide

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-Chloro-N-(4-fluorophenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.[5]

  • Reflux the mixture for 24 hours at 353 K.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Upon completion, the precipitated 2-azido-N-(4-fluorophenyl)acetamide is filtered off.[5]

  • Wash the product with cold water.[5]

  • For further purification, a portion of the product can be dissolved in hot ethanol, filtered, and the filtrate left undisturbed for 7 days to form colorless, thick plate-like crystals.[5]

Analytical Methods

Various analytical techniques are employed to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A sensitive method for the quantitative determination of acetamide in a sample.[6]

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and workflows relevant to the study of this compound.

logical_relationship cluster_synthesis Synthesis cluster_analysis Analysis 4-Fluorophenylacetic_acid 4-Fluorophenylacetic_acid Coupling_Reaction Coupling_Reaction 4-Fluorophenylacetic_acid->Coupling_Reaction Amine Amine Amine->Coupling_Reaction 2-(4-Fluorophenyl)acetamide_Derivative 2-(4-Fluorophenyl)acetamide_Derivative Coupling_Reaction->2-(4-Fluorophenyl)acetamide_Derivative NMR NMR 2-(4-Fluorophenyl)acetamide_Derivative->NMR MS MS 2-(4-Fluorophenyl)acetamide_Derivative->MS IR IR 2-(4-Fluorophenyl)acetamide_Derivative->IR Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity_Assessment MS->Purity_Assessment

Caption: A logical diagram illustrating the general synthesis and analysis workflow for this compound derivatives.

experimental_workflow Start Start Reactants Mix 2-Chloro-N-(4-fluorophenyl)acetamide and Sodium Azide in Ethanol/Water Start->Reactants Reflux Reflux at 353 K for 24 hours Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Filter Filter Precipitated Product Monitor->Filter Reaction Complete Wash Wash with Cold Water Filter->Wash Purify Recrystallize from Hot Ethanol (Optional) Wash->Purify End End Purify->End

Caption: A simplified experimental workflow for the synthesis of 2-azido-N-(4-fluorophenyl)acetamide.

References

Unveiling the Solid-State Architecture: A Crystallographic Guide to 2-(4-Fluorophenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-(4-Fluorophenyl)acetamide and its structurally related analogs. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and explores the biological significance of this class of compounds, with a focus on their potential as anticancer agents.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for rational drug design and development. This guide focuses on this compound and its analogs, a class of compounds that has garnered interest for its biological activities. By examining their solid-state structures, we can gain insights into intermolecular interactions that govern their crystal packing and, potentially, their interactions with biological targets.

Crystal Structure Analysis

While the crystal structure of the parent compound, this compound, is not publicly available, a detailed crystallographic analysis of its close analogs provides a robust framework for understanding its likely solid-state conformation and packing motifs. This guide presents a comparative analysis of the crystal structures of N-(4-fluorophenyl)acetamide, N-(2-fluorophenyl)acetamide, 2-chloro-N-(4-fluorophenyl)acetamide, and 2-azido-N-(4-fluorophenyl)acetamide.

Crystallographic Data Summary

The crystallographic data for the analyzed analogs are summarized in the tables below. These data, obtained from single-crystal X-ray diffraction studies, provide the fundamental parameters of the unit cell and details of the structure refinement.

Table 1: Crystallographic Data for N-(4-fluorophenyl)acetamide and N-(2-fluorophenyl)acetamide

ParameterN-(4-fluorophenyl)acetamide (CCDC 296704)N-(2-fluorophenyl)acetamide (CCDC 907078)
Formula C₈H₈FNOC₈H₈FNO
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.134(2)10.052(2)
b (Å) 9.608(2)7.488(2)
c (Å) 7.970(2)10.038(2)
α (°) 9090
β (°) 107.89(3)110.65(3)
γ (°) 9090
Volume (ų) 737.5(3)707.0(3)
Z 44

Table 2: Crystallographic Data for Chloro and Azido Analogs

Parameter2-Chloro-N-(4-fluorophenyl)acetamide[1]2-Azido-N-(4-fluorophenyl)acetamide[1]
Formula C₈H₇ClFNOC₈H₇FN₄O
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 8.986(2)11.969(2)
b (Å) 4.741(1)10.708(2)
c (Å) 20.062(4)14.123(3)
α (°) 9090
β (°) 99.60(3)109.43(3)
γ (°) 9090
Volume (ų) 842.7(3)1707.5(6)
Z 48
Molecular Conformation and Intermolecular Interactions

In the crystal structures of these analogs, the molecules are generally planar with respect to the phenyl ring and the acetamide group, although some torsion is observed. The crystal packing is predominantly stabilized by a network of intermolecular hydrogen bonds. In the case of N-(substituted phenyl)acetamides, N—H···O hydrogen bonds are a recurring motif, often forming infinite chains or dimeric structures. For instance, in the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains along the c-axis[1].

The fluorine substituent introduces the possibility of C—H···F and F···F interactions, which, although weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing. The azido group in 2-azido-N-(4-fluorophenyl)acetamide introduces additional hydrogen bond acceptors, leading to more complex packing arrangements[1].

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystallographic analysis of this compound analogs, based on reported methodologies.

Synthesis and Crystallization

The synthesis of N-(substituted phenyl)acetamides typically involves the acylation of the corresponding aniline derivative with an appropriate acylating agent.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Aniline_Derivative Substituted Aniline Reaction Acylation Reaction Aniline_Derivative->Reaction Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Reaction Crude_Product Crude Acetamide Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Crystals Single Crystals Purification->Crystals Solvent Suitable Solvent Solvent->Purification

A generalized workflow for the synthesis and crystallization of acetamide analogs.

For example, 2-azido-N-(4-fluorophenyl)acetamide can be synthesized by refluxing 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in an ethanol/water mixture. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as ethanol[1].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted and maintained at a constant temperature, often low temperature (e.g., 100 K or 150 K), to minimize thermal vibrations.

G Crystallographic Analysis Workflow Crystal Single Crystal X-ray_Diffraction X-ray Diffraction Data Collection Crystal->X-ray_Diffraction Data_Processing Data Processing & Structure Solution X-ray_Diffraction->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

A simplified workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are then processed, and the crystal structure is solved using direct methods or Patterson methods. The structural model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Biological Context: Anticancer Potential

Several studies have highlighted the potential of this compound derivatives as anticancer agents. Research has shown that these compounds exhibit cytotoxic activity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cell lines[2][3]. The mechanism of action for some of these derivatives is thought to involve the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival[4][5]. The reference drug imatinib, a known tyrosine kinase inhibitor, has been used as a benchmark in some of these studies[2][3].

Tyrosine Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified signaling pathway of a receptor tyrosine kinase (RTK) and the inhibitory action of a tyrosine kinase inhibitor (TKI), a likely mechanism for the anticancer effects of some this compound analogs.

G Simplified Tyrosine Kinase Inhibitor Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) RTK_active Dimerization & Autophosphorylation RTK_inactive->RTK_active 2. Activation Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Ligand Binding P P RTK_active->P Inhibition Inhibition Signaling_Proteins Downstream Signaling Proteins P->Signaling_Proteins 3. Signal Transduction Cellular_Response Cell Proliferation, Survival, etc. Signaling_Proteins->Cellular_Response TKI Tyrosine Kinase Inhibitor (e.g., Acetamide Analog) TKI->RTK_active Blocks ATP Binding Site Inhibition->Signaling_Proteins

Inhibition of a receptor tyrosine kinase signaling pathway by a TKI.

In this pathway, the binding of a growth factor to its receptor tyrosine kinase triggers dimerization and autophosphorylation of the receptor. This phosphorylation creates docking sites for downstream signaling proteins, initiating a cascade that leads to cellular responses like proliferation and survival. Tyrosine kinase inhibitors compete with ATP for the binding site within the kinase domain of the receptor, thereby preventing phosphorylation and blocking the downstream signaling, which can lead to the inhibition of cancer cell growth and induction of apoptosis.

Conclusion

The crystallographic analysis of this compound analogs reveals a consistent pattern of molecular conformation and intermolecular interactions, primarily driven by hydrogen bonding. This structural understanding is crucial for the design of new derivatives with tailored solid-state properties. Furthermore, the emerging evidence of their anticancer activity, potentially through the inhibition of tyrosine kinase signaling pathways, positions these compounds as a promising scaffold for the development of novel therapeutics. Further investigation into the specific molecular targets and the structure-activity relationships of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

Solubility Profile of 2-(4-Fluorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)acetamide. In the absence of extensive published quantitative data, this document outlines a predicted qualitative solubility profile based on the compound's molecular structure. Furthermore, it details a robust experimental protocol for the accurate determination of its thermodynamic solubility using the widely accepted equilibrium shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to be a valuable resource for researchers in drug discovery, formulation development, and process chemistry, enabling the generation of reliable and reproducible solubility data essential for preclinical development.

Introduction

This compound (CAS No: 332-29-6) is an organic compound with a molecular formula of C₈H₈FNO. Its structure, featuring a fluorophenyl group and an acetamide moiety, suggests a molecule with moderate polarity. Understanding the solubility of this compound in various solvents is a critical first step in a multitude of research and development activities. Solubility data is fundamental for designing synthetic and purification strategies, developing suitable formulations for in vitro and in vivo studies, and ensuring the bioavailability of potential therapeutic agents.

This guide addresses the current information gap by presenting a predicted solubility profile and a detailed, best-practice experimental methodology for quantitative solubility determination.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound allows for a qualitative prediction of its solubility in common laboratory solvents. The presence of the polar acetamide group, capable of acting as both a hydrogen bond donor and acceptor, suggests solubility in polar solvents. Conversely, the nonpolar fluorophenyl ring indicates some affinity for less polar environments.

Disclaimer: The following table represents a predicted solubility profile based on chemical principles. These predictions are for preliminary guidance only and must be confirmed by experimental determination.

Solvent Solvent Type Predicted Qualitative Solubility Rationale
WaterPolar ProticSparingly SolubleThe acetamide group can form hydrogen bonds with water, but the hydrophobic fluorophenyl ring will limit solubility.
EthanolPolar ProticSolubleAs a polar protic solvent, ethanol can engage in hydrogen bonding with the solute, and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound.
AcetonePolar AproticSolubleThe polar carbonyl group of acetone can interact with the polar parts of the solute, and its overall character is suitable for dissolving compounds of intermediate polarity.
Dichloromethane (DCM)NonpolarModerately SolubleDCM is a good solvent for a wide range of organic compounds and should be capable of dissolving this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
HexaneNonpolarInsolubleThe significant difference in polarity between the highly nonpolar hexane and the moderately polar solute suggests poor solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[1] The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[2][3]

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm or smaller pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[6]

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the linear regression equation from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor. This final value represents the equilibrium solubility.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Water25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Dimethyl Sulfoxide25Experimental ValueExperimental Value
Hexane25Experimental ValueExperimental Value

Visualizations

Experimental Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection and Preparation cluster_analysis 3. Quantification A Add excess this compound to solvent B Seal vial and place in temperature-controlled shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D Equilibrium Reached E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F G Dilute filtered sample F->G J Inject diluted sample into HPLC G->J Analysis H Prepare standard solutions I Generate HPLC calibration curve H->I K Determine concentration from calibration curve I->K Use for Calculation J->K L Calculate original solubility K->L

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship of Solubility Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility of this compound Polarity Molecular Polarity Polarity->Solubility Hbond Hydrogen Bonding Capacity Hbond->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility SolventHbond Solvent Hydrogen Bonding SolventHbond->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Factors Influencing Solubility.

Conclusion

References

Initial Biological Activity Screening of 2-(4-Fluorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 2-(4-Fluorophenyl)acetamide and its derivatives. The focus of this document is to present the core scientific data, experimental methodologies, and logical workflows in a manner that is both detailed and accessible for professionals in the field of drug discovery and development. The information compiled herein is based on foundational studies exploring the therapeutic potential of this class of compounds.

Core Compound and Derivatives

The central molecule, this compound, serves as a scaffold for the synthesis of various derivatives. The primary biological activity investigated for these compounds has been their potential as anticancer agents. The core structure is as follows:

Core Structure: this compound

A key study synthesized a series of N-phenylacetamide derivatives by introducing different substituents on the N-phenyl ring to investigate their structure-activity relationship (SAR).

Quantitative Analysis of Biological Activity

The primary biological evaluation of this compound derivatives has been focused on their cytotoxic effects against various cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

A summary of the in-vitro cytotoxic activity of several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives is presented below. The data is derived from an MTS assay performed on three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia). Imatinib was used as a reference drug.[1][2]

CompoundSubstituent on N-phenyl ringIC50 (µM) vs. PC3IC50 (µM) vs. MCF-7IC50 (µM) vs. HL-60
2a 2-nitro>100>100>100
2b 3-nitro52>100>100
2c 4-nitro80100>100
2d 2-methoxy>100>100>100
2e 3-methoxy>100>100>100
2f 4-methoxy>100>100>100
Imatinib (Reference)4098Not Reported

Key Findings:

  • The derivatives demonstrated the most significant cytotoxic activity against the PC3 prostate carcinoma cell line.[1][2]

  • Compounds with a nitro moiety (2a-2c) exhibited greater cytotoxic effects compared to those with a methoxy moiety (2d-2f).[1][2]

  • Compound 2b , with a 3-nitro substituent, was the most active against the PC3 cell line, with an IC50 value of 52 µM.[1]

  • Compound 2c , with a 4-nitro substituent, was the most active against the MCF-7 cell line, with an IC50 value of 100 µM, comparable to the reference drug imatinib.[1][2]

  • Overall, the synthesized compounds showed lower activity than the reference drug imatinib.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core structure and the subsequent in-vitro cytotoxicity screening.

General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives involves a two-step process, starting from 4-fluorophenylacetic acid.

Step 1: Synthesis of 2-(4-fluorophenyl)acetyl chloride

  • A mixture of 4-fluorophenylacetic acid and thionyl chloride is refluxed for a period of 4 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield the crude 2-(4-fluorophenyl)acetyl chloride.

Step 2: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

  • To a solution of the desired substituted aniline in an appropriate solvent (e.g., anhydrous acetone) and triethylamine, the freshly prepared 2-(4-fluorophenyl)acetyl chloride is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for 5 hours.

  • The resulting mixture is poured into cold water.

  • The precipitate formed is filtered, washed with water, and then purified by recrystallization from ethanol to yield the final product.

In-Vitro Cytotoxicity Screening: MTS Assay

The cytotoxic activity of the synthesized compounds is evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a reference drug. A control group with no compound is also included. The plates are then incubated for an additional 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Absorbance Measurement: The plates are incubated for 1-4 hours at 37°C. The viable cells reduce the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_end Final Product 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic_Acid Step1 Step 1: Formation of Acid Chloride (Reflux) 4-Fluorophenylacetic_Acid->Step1 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Step1 Substituted_Aniline Substituted_Aniline Step2 Step 2: Amide Formation (Stirring at RT) Substituted_Aniline->Step2 Triethylamine Triethylamine Triethylamine->Step2 Acid_Chloride 2-(4-fluorophenyl)acetyl chloride Step1->Acid_Chloride Final_Product 2-(4-Fluorophenyl)-N-phenylacetamide Derivative Step2->Final_Product Acid_Chloride->Step2 Cytotoxicity_Screening_Workflow Start Start: Cancer Cell Lines Cell_Seeding 1. Cell Seeding in 96-well plates (24h incubation) Start->Cell_Seeding Compound_Treatment 2. Treatment with Test Compounds (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubation (48-72h) Compound_Treatment->Incubation MTS_Addition 4. Addition of MTS Reagent Incubation->MTS_Addition Final_Incubation 5. Final Incubation (1-4h) MTS_Addition->Final_Incubation Absorbance_Measurement 6. Absorbance Measurement (490 nm) Final_Incubation->Absorbance_Measurement Data_Analysis 7. Data Analysis Absorbance_Measurement->Data_Analysis End End: IC50 Determination Data_Analysis->End

References

A Deep Dive into Fluorinated Acetamides: A Technical Guide to Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, understanding intermolecular interactions is paramount. The introduction of fluorine into small molecules can dramatically alter their physicochemical properties, influencing everything from metabolic stability to binding affinity. This technical guide provides an in-depth exploration of Hirshfeld surface analysis as a powerful tool to elucidate the intricate non-covalent interactions within the crystal structures of fluorinated acetamide compounds. By offering a detailed examination of experimental protocols, quantitative data analysis, and the logical workflows involved, this document serves as a comprehensive resource for researchers seeking to leverage this technique in their work.

The Significance of Fluorinated Acetamides

Fluorinated acetamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The high electronegativity and unique steric profile of the fluorine atom can lead to the formation of a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. These interactions play a crucial role in determining the crystal packing of these molecules, which in turn influences their solubility, stability, and bioavailability. A thorough understanding of these interactions is therefore essential for the rational design of new drug candidates and functional materials.

Core Principles of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined by partitioning the electron density of a molecule in a crystal into a region where the pro-molecule (the molecule of interest) dominates the pro-crystal (the entire crystal) electron density.[1]

Key properties are mapped onto this surface to provide a detailed picture of the intermolecular contacts:

  • dnorm (Normalized Contact Distance): This property highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts at the van der Waals limit, and blue regions signify longer contacts.[2]

  • Shape Index: This property provides information about the shape of the surface, which can be used to identify complementary packing motifs like π-π stacking.

  • Curvedness: This property indicates the degree of curvature of the surface, with flat regions often corresponding to planar stacking arrangements.

  • 2D Fingerprint Plots: These plots provide a two-dimensional summary of all intermolecular contacts on the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of interaction can be calculated from these plots.[2]

Experimental and Computational Workflow

The journey from a synthesized compound to a comprehensive Hirshfeld surface analysis involves a multi-step process. The following diagram illustrates the typical workflow:

Hirshfeld_Workflow A Compound Synthesis & Crystallization B Single-Crystal X-ray Diffraction (SC-XRD) A->B C Crystallographic Information File (CIF) Generation B->C D Hirshfeld Surface Calculation (e.g., CrystalExplorer) C->D E Generation of d_norm, Shape Index, and Curvedness Surfaces D->E F Generation of 2D Fingerprint Plots D->F G Quantitative Analysis of Intermolecular Contacts E->G F->G H Interpretation and Structure-Property Correlation G->H

Figure 1: Experimental and computational workflow for Hirshfeld surface analysis.
Detailed Experimental Protocols

Synthesis and Crystallization:

The synthesis of fluorinated acetamides can be achieved through various organic synthesis routes. For instance, 2-azido-N-(4-fluorophenyl)acetamide can be synthesized by reacting 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in a suitable solvent like aqueous ethanol.[3][4] Similarly, 2-(perfluorophenyl)acetamide can be synthesized at the interface of aqueous solutions of LiOH and pentafluorophenylacetonitrile.[5][6]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[3][4]

Single-Crystal X-ray Diffraction (SC-XRD):

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often a low temperature like 100 K, to minimize thermal vibrations. The data collection strategy is optimized to ensure a high-resolution and complete dataset. Data reduction and absorption correction are performed using appropriate software packages. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F2 using software such as SHELXL.[4]

Hirshfeld Surface Analysis Protocol using CrystalExplorer:

  • Import CIF File: The crystallographic information file (CIF) obtained from the SC-XRD experiment is imported into the CrystalExplorer software.[7][8]

  • Surface Generation: A Hirshfeld surface is generated for the molecule of interest within the crystal structure. The software calculates the pro-molecule and pro-crystal electron densities to define the surface.[1]

  • Mapping Properties: The dnorm, shape index, and curvedness properties are mapped onto the generated Hirshfeld surface to visualize the intermolecular contacts. The color scale for dnorm is typically set to a range that effectively highlights both short and long contacts.[2]

  • Fingerprint Plot Generation: 2D fingerprint plots are generated from the Hirshfeld surface. These plots can be decomposed to show the contribution of specific atom-atom contacts (e.g., H···H, O···H, F···H).[2]

  • Quantitative Analysis: The software calculates the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This provides a quantitative measure of the importance of different interactions in the crystal packing.

Quantitative Analysis of Intermolecular Interactions

The following tables summarize the quantitative data on intermolecular contacts for several fluorinated acetamide compounds, as determined by Hirshfeld surface analysis.

Table 1: Percentage Contributions of Intermolecular Contacts for 2-azido-N-(4-fluorophenyl)acetamide [3][4]

Contact TypeMolecule 1 (%)Molecule 2 (%)
N···H / H···N34.328.8
H···H13.518.2
O···H / H···O12.211.6
C···H / H···C11.912.6
F···H / H···F9.712.6

Table 2: Percentage Contributions of Intermolecular Contacts for 2-(perfluorophenyl)acetamide [5][6]

Contact TypePercentage Contribution (%)
F···F30.4
C···F / F···C22.9
O···H / H···O14.9
H···F / F···H14.0
H···H10.2

Table 3: Percentage Contributions of Intermolecular Contacts for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide [9][10]

Contact TypePercentage Contribution (%)
H···HDominant
H···O / O···HSignificant
H···F / F···HSignificant
H···C / C···HSignificant
C···O / O···CSignificant

Note: The original publication for N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide qualitatively describes the contacts as dominated by H atoms, with other significant contributions, but does not provide precise percentages in the abstract. A full analysis of the CIF would be required for exact numbers.

Interpreting the Data: Key Signaling Pathways in Crystal Packing

The quantitative data from Hirshfeld surface analysis reveals the key "signaling pathways" or dominant intermolecular interactions that dictate the crystal packing of fluorinated acetamides. These can be visualized as a logical relationship diagram:

Intermolecular_Interactions A Fluorinated Acetamide Crystal Structure B Hydrogen Bonding (N-H···O, C-H···O, C-H···F) A->B C Halogen Bonding (C-F···O, C-F···N) A->C D π-Interactions (π-π stacking, C-F···π) A->D E van der Waals Forces (H···H, F···F) A->E F Crystal Packing Motif (e.g., chains, layers, dimers) B->F C->F D->F E->F G Macroscopic Properties (Solubility, Stability, etc.) F->G

Figure 2: Key intermolecular interactions influencing crystal packing and properties.

For example, in 2-azido-N-(4-fluorophenyl)acetamide, the dominant N···H/H···N contacts indicate the prevalence of N-H···O hydrogen bonds, forming chains that are then interconnected by other interactions like C-F···π.[3][4] In contrast, the crystal packing of 2-(perfluorophenyl)acetamide is heavily influenced by F···F and C···F contacts, highlighting the significant role of fluorine-involved interactions in perfluorinated systems.[5][6]

Conclusion and Future Directions

Hirshfeld surface analysis provides an indispensable framework for the detailed investigation of intermolecular interactions in fluorinated acetamide compounds. This guide has outlined the theoretical underpinnings, a comprehensive experimental and computational workflow, and a quantitative analysis of key examples from the literature. The ability to visualize and quantify the subtle interplay of hydrogen bonds, halogen bonds, and other non-covalent forces empowers researchers to forge a deeper understanding of structure-property relationships.

For drug development professionals, this knowledge is critical for lead optimization, polymorph screening, and formulation development. For materials scientists, it provides a rational basis for the design of novel crystalline materials with tailored properties. Future research in this area will likely involve the integration of Hirshfeld surface analysis with computational energy calculations to further quantify the energetic contributions of different intermolecular interactions, providing an even more powerful tool for the predictive design of functional molecular solids.

References

Spectroscopic Profile of 2-(4-Fluorophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenyl)acetamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
7.29t, J=8.8 Hz2HAr-H (ortho to F)DMSO-d₆
7.11t, J=8.8 Hz2HAr-H (meta to F)DMSO-d₆
7.42 (broad s)s1H-NH₂DMSO-d₆
6.91 (broad s)s1H-NH₂DMSO-d₆
3.42s2H-CH₂-DMSO-d₆

Note: Data obtained in CDCl₃ for similar compounds suggests the amide protons would appear as a broad singlet around 5.5-6.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmAssignment
172.5C=O
161.5 (d, J≈243 Hz)C-F
131.0 (d, J≈8 Hz)Ar-C (ortho to F)
130.5 (d, J≈3 Hz)Ar-C (ipso)
115.0 (d, J≈21 Hz)Ar-C (meta to F)
42.5-CH₂-

Disclaimer: The ¹³C NMR data is estimated based on known substituent effects and data from structurally similar compounds, as explicit experimental data for this compound was not available in the cited literature.

Table 3: IR Spectroscopic Data (KBr Wafer)
Wavenumber (cm⁻¹)IntensityAssignment
3380Strong, BroadN-H Stretch (Amide)
3190Strong, BroadN-H Stretch (Amide)
1645StrongC=O Stretch (Amide I)
1510StrongC=C Stretch (Aromatic)
1220StrongC-N Stretch
1150StrongC-F Stretch
830Strongp-Substituted Benzene Bend
Table 4: Mass Spectrometry Data (GC-MS, Electron Ionization)
m/zRelative Intensity (%)Assignment
15340[M]⁺ (Molecular Ion)
109100[M - C(=O)NH₂]⁺
8320[C₆H₄F]⁺

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr wafer technique. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample was introduced into the mass spectrometer via the gas chromatograph, and the resulting fragmentation pattern was analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(4-fluorophenyl)acetamide and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The protocols outlined below cover standard amide coupling techniques and advanced multicomponent reactions, offering a versatile toolkit for library synthesis and lead optimization.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered attention for their potential biological activities, including anticancer properties. The core structure, consisting of a fluorophenyl group attached to an acetamide moiety, serves as a versatile scaffold for chemical modifications to explore structure-activity relationships (SAR). This document details reliable synthetic methods for the preparation of these compounds, presents quantitative data for a selection of derivatives, and illustrates a key biological pathway associated with their anticancer effects.

Synthesis Protocols

Three primary methods for the synthesis of this compound derivatives are presented:

  • Amide Coupling using EDC/HOBt: A widely used and efficient method for forming amide bonds from carboxylic acids and amines under mild conditions.

  • Ugi Four-Component Reaction (U-4CR): A powerful multicomponent reaction for the rapid synthesis of diverse α-acetamido carboxamide derivatives.

  • Passerini Three-Component Reaction: A versatile method for the synthesis of α-acyloxy amides from a carboxylic acid, a carbonyl compound, and an isocyanide.

Protocol 1: Synthesis of N-Substituted this compound Derivatives via EDC/HOBt Coupling

This protocol is adapted from the work of Aliabadi et al. and describes a general procedure for the synthesis of N-aryl-2-(4-fluorophenyl)acetamides.[1]

Experimental Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-(4-fluorophenyl)acetic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.0 eq.) in anhydrous acetonitrile.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1.0 eq.) to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, dilute sulfuric acid, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the ethyl acetate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Selected N-Aryl-2-(4-fluorophenyl)acetamide Derivatives: [1]

Compound IDSubstituent on N-phenyl ringYield (%)Melting Point (°C)
1a 2-Nitro65122-129
1b 3-Nitro72112-114
1c 4-Nitro75181-183
1d 2-Methoxy6198
1e 3-Methoxy56108-110
1f 4-Methoxy68151-152

Protocol 2: Synthesis of this compound Derivatives via the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[2] This method is highly efficient for generating chemical libraries.

General Experimental Procedure:

  • Imine Formation: In a suitable solvent such as methanol or dichloromethane, mix the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) and stir at room temperature for 30-60 minutes to form the imine.

  • Addition of Components: To the reaction mixture, add 2-(4-fluorophenyl)acetic acid (1.0 eq.) and the isocyanide (1.0 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within a few hours to 24 hours.[2] Monitor the progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Diagram of the Ugi Reaction Workflow:

Ugi_Workflow Start Start Reagents Aldehyde Amine 2-(4-Fluorophenyl)acetic Acid Isocyanide Start->Reagents Gather Components Mixing Mix in Solvent (e.g., Methanol) Reagents->Mixing Reaction Stir at Room Temp. (Monitor by TLC) Mixing->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product α-Acetamido Carboxamide Derivative Purification->Product

Caption: Workflow for the Ugi four-component synthesis.

Protocol 3: Synthesis of α-Acyloxy-2-(4-fluorophenyl)acetamide Derivatives via the Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[3]

General Experimental Procedure:

  • Mixing of Reagents: In an aprotic solvent such as dichloromethane or tetrahydrofuran, combine the aldehyde or ketone (1.0 eq.), 2-(4-fluorophenyl)acetic acid (1.0 eq.), and the isocyanide (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12 to 48 hours.[3] Progress can be monitored by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with the solvent used for the reaction.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting α-acyloxy amide derivative by column chromatography.

Biological Activity and Signaling Pathway

Certain this compound derivatives have demonstrated significant in-vitro cytotoxicity against various cancer cell lines.[1] Studies on related phenylacetamide derivatives suggest that their mechanism of action often involves the induction of apoptosis.[4][5]

In-Vitro Cytotoxicity Data of Selected N-Aryl-2-(4-fluorophenyl)acetamide Derivatives: [1]

Compound IDSubstituent on N-phenyl ringIC₅₀ (µM) vs. PC3 (Prostate Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
1a 2-Nitro>100>100
1b 3-Nitro52>100
1c 4-Nitro80100
1d 2-Methoxy>100>100
1e 3-Methoxy>100>100
1f 4-Methoxy>100>100
ImatinibReference Drug4098

Proposed Apoptotic Signaling Pathway:

Phenylacetamide derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[4][6]

Apoptosis_Pathway Compound This compound Derivative Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Compound->Intrinsic Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Caspase8 Caspase-8 Extrinsic->Caspase8 Bax Bax (Pro-apoptotic) Intrinsic->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: 2-(4-Fluorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetamide is a versatile scaffold in medicinal chemistry, primarily investigated for its utility in the development of novel therapeutic agents. Its derivatives have shown significant promise, particularly in oncology, with emerging research suggesting potential applications in other therapeutic areas such as neurology and inflammatory diseases. The presence of the fluorophenyl group can enhance metabolic stability and membrane permeability, making it an attractive moiety for drug design.

This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its anticancer properties. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Anticancer Applications

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against human prostate carcinoma (PC3) and breast adenocarcinoma (MCF-7) cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values were determined using the MTS assay.

Compound IDR Group (Substitution on N-phenyl ring)PC3 IC50 (µM)[1][2]MCF-7 IC50 (µM)[1][2]
2a 2-NO₂>100>100
2b 3-NO₂52>100
2c 4-NO₂80100
2d 2-OCH₃>100>100
2e 3-OCH₃>100>100
2f 4-OCH₃>100>100
Imatinib (Reference) -4098

Note: Lower IC50 values indicate higher cytotoxic activity.

Other Potential Applications

While the primary focus of research has been on cancer, the acetamide scaffold is known to be a pharmacophore for other biological activities. Derivatives of phenylacetamide have been investigated for:

  • Anticonvulsant Activity: Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown protection in the maximal electroshock (MES) seizure model in mice.

  • Anti-inflammatory Activity: Some 2-(substituted phenoxy) acetamide derivatives have exhibited anti-inflammatory and analgesic properties.

  • Neuroprotective Effects: Analogs of salidroside containing an acetamide moiety have demonstrated neuroprotective effects in models of cerebral ischemic injury.

Further investigation is warranted to explore the potential of this compound and its derivatives in these therapeutic areas.

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol describes a general one-pot synthesis for the preparation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Materials:

  • 4-Fluorophenylacetic acid

  • Substituted aniline (e.g., 3-nitroaniline, 4-nitroaniline, etc.)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Dry dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Dilute sulfuric acid

  • Brine

Procedure:

  • To a solution of 4-Fluorophenylacetic acid (1 equivalent) in dry dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane.

  • Cool the aniline solution to 0 °C and add the previously prepared acid chloride solution dropwise.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the organic layer sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • MTS reagent

  • ELISA microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 3 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for Synthesis and Cytotoxicity Screening

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation s1 4-Fluorophenylacetic acid + SOCl₂ s2 Acid Chloride Formation s1->s2 s4 Amide Coupling s2->s4 s3 Substituted Aniline + TEA s3->s4 s5 Work-up & Purification s4->s5 s6 Characterization (NMR, IR, MS) s5->s6 b2 Compound Treatment (Serial Dilutions) s6->b2 Synthesized Derivatives b1 Cell Seeding (96-well plate) b1->b2 b3 Incubation (48h) b2->b3 b4 MTS Assay b3->b4 b5 Absorbance Reading (490nm) b4->b5 b6 IC50 Determination b5->b6

Caption: Workflow for the synthesis and in vitro cytotoxicity evaluation of this compound derivatives.

Proposed Signaling Pathway for Apoptosis Induction

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Derivative FasL Upregulation of FasL compound->FasL Bax Upregulation of Bax compound->Bax DISC DISC Formation FasL->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives in cancer cells.

References

The Versatility of 2-(4-Fluorophenyl)acetamide in Organic Synthesis: Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(4-Fluorophenyl)acetamide is a versatile intermediate compound playing a crucial role in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the fluorine-substituted phenyl ring and the reactive acetamide group, make it a valuable building block for researchers in medicinal chemistry, agrochemistry, and materials science. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic and commercial applications.

Application Note 1: Synthesis of Novel Anticancer Agents

Derivatives of this compound have shown significant promise as potential anticancer agents. By modifying the amide portion of the molecule, researchers can synthesize a library of compounds with varying cytotoxic activities against different cancer cell lines.

A notable application is the synthesis of N-substituted phenylacetamide derivatives. These compounds have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.

Experimental Protocol: General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol is adapted from a study demonstrating the synthesis of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with potential anticancer activity.

Materials:

  • 4-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted anilines

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Sulfuric acid (diluted)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted aniline (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the residue, add a mixture of water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(4-Fluorophenyl)-N-phenylacetamide derivative.

Quantitative Data:

The following table summarizes the yield, melting point, and cytotoxic activity (IC₅₀) of representative 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.

Compound IDSubstituent (on N-phenyl ring)Yield (%)Melting Point (°C)IC₅₀ (µM) vs. PC3 (Prostate)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HL-60 (Leukemia)
1a 2-Nitro65122-129196>250208
1b 3-Nitro5713852191178
1c 4-Nitro7212380100100
Signaling Pathway: Apoptosis Induction

The anticancer activity of these derivatives is attributed to their ability to induce apoptosis. This process is mediated by a complex signaling cascade involving the Bcl-2 family of proteins and caspases.[1][2][3][4][5]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Derivative Derivative Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Application Note 2: Synthesis of Potential Anticonvulsant Agents

The acetamide scaffold is a common feature in many anticonvulsant drugs. By utilizing this compound as a starting point, novel derivatives can be synthesized and evaluated for their potential to treat neurological disorders such as epilepsy.

Experimental Protocol: General Procedure for N-Alkylation

This generalized protocol outlines the N-alkylation of an amine with a suitable chloroacetamide precursor, which can be derived from this compound, to generate potential anticonvulsant agents.

Materials:

  • 2-Chloro-N-(substituted)acetamide (derived from this compound)

  • Appropriate amine (e.g., piperazine derivative)

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the appropriate amine in DMF, add potassium carbonate.

  • Add a solution of the 2-chloro-N-(substituted)acetamide in DMF dropwise to the mixture.

  • Heat the reaction mixture at 60-80°C for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Quantitative Data:

The following table presents anticonvulsant activity data for representative acetamide derivatives, highlighting their efficacy in animal models of epilepsy.

Compound IDStructureMES ED₅₀ (mg/kg, i.p.)
2a 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30
2b trans-2-(2,6-Dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide42.97
Signaling Pathway: Modulation of Ion Channels

A proposed mechanism of action for many anticonvulsant acetamide derivatives involves the modulation of voltage-gated ion channels in neurons, which helps to stabilize neuronal membranes and prevent excessive firing.

anticonvulsant_mechanism cluster_neuron Neuronal Membrane Derivative Derivative Na_Channel Voltage-gated Na+ Channel Open State Derivative->Na_Channel:p1 Blocks Ca_Channel L-type Ca2+ Channel Open State Derivative->Ca_Channel:p1 Blocks Reduced_Excitability Reduced Neuronal Excitability Action_Potential Excessive Neuronal Firing Na_Channel->Action_Potential Ca_Channel->Action_Potential

Caption: Proposed mechanism of anticonvulsant action via ion channel modulation.

Application Note 3: Intermediate in Agrochemicals

Beyond pharmaceuticals, this compound serves as a key structural motif in the development of modern agrochemicals. The presence of the fluorophenyl group can enhance the efficacy and metabolic stability of herbicides.

Example: Flufenacet

Flufenacet is a commercial herbicide used for the control of annual grasses and broadleaf weeds in various crops. Its chemical structure, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, contains the core N-(4-fluorophenyl)acetamide moiety. This highlights the utility of this intermediate in the synthesis of complex molecules for agricultural applications.

Experimental Workflow: General Synthesis of Herbicidal Acetamides

herbicide_synthesis cluster_synthesis Synthetic Pathway Start This compound (or related precursor) Intermediate1 N-(4-Fluorophenyl) amine derivative Start->Intermediate1 Modification Intermediate2 Chloroacetylation Intermediate1->Intermediate2 Intermediate3 N-(4-Fluorophenyl)-chloroacetamide Intermediate2->Intermediate3 Final_Product Herbicidal Acetamide (e.g., Flufenacet) Intermediate3->Final_Product Nucleophilic Substitution

Caption: Generalized synthetic workflow for herbicidal acetamides.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its application spans from the development of life-saving anticancer and anticonvulsant drugs to the creation of effective agrochemicals. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this important building block in their respective fields.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific research needs. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: In-Vitro Cytotoxicity Evaluation of 2-(4-Fluorophenyl)acetamide Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro cytotoxic effects of 2-(4-Fluorophenyl)acetamide derivatives and detailed protocols for their evaluation against various cancer cell lines. The data presented is based on published research and is intended to guide researchers in the screening and characterization of this class of compounds.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenylacetamide derivatives have emerged as a promising class of compounds with potential anticancer properties.[1][2][3] This document focuses on derivatives of this compound, summarizing their cytotoxic activity and providing detailed methodologies for assessing their impact on cancer cell viability and the underlying apoptotic signaling pathways.

Recent studies have demonstrated that certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit potent cytotoxic effects, particularly against prostate and breast cancer cell lines.[1][2][3] The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.[4]

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines, as determined by MTS or MTT assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Disclaimer: The following data pertains to N-substituted derivatives of this compound. Specific cytotoxicity data for the parent compound, this compound, was not available in the reviewed literature.

Table 1: Cytotoxicity (IC50 in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives with Nitro Substituents [1][2][3]

Compound IDSubstitution on N-phenyl ringPC3 (Prostate Carcinoma)MCF-7 (Breast Cancer)HL-60 (Promyelocytic Leukemia)
2a 2-nitro>100>100>100
2b 3-nitro52>100>100
2c 4-nitro80100>100
Imatinib (Reference) -4098>100

Table 2: Cytotoxicity (IC50 in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives with Methoxy Substituents [1][2][3]

Compound IDSubstitution on N-phenyl ringPC3 (Prostate Carcinoma)MCF-7 (Breast Cancer)HL-60 (Promyelocytic Leukemia)
2d 2-methoxy>100>100>100
2e 3-methoxy>100>100>100
2f 4-methoxy>100>100>100
Imatinib (Reference) -4098>100

Experimental Protocols

Detailed protocols for key in-vitro cytotoxicity and apoptosis assays are provided below.

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (test compound)

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer 45 minutes before the end of the incubation period).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Materials:

  • 6-well plates or T-25 flasks

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with the this compound derivative at the desired concentration (e.g., IC50) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in-vitro cytotoxicity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., PC3, MCF-7) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Cell Seeding ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay Cell Seeding apoptosis_assay Annexin V/PI Staining (Apoptosis Detection) cell_culture->apoptosis_assay Cell Seeding compound_prep Prepare this compound Derivative Solutions compound_prep->mtt_assay Compound Treatment compound_prep->ldh_assay Compound Treatment compound_prep->apoptosis_assay Compound Treatment ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry pathway_analysis Signaling Pathway Investigation flow_cytometry->pathway_analysis

Caption: General experimental workflow for cytotoxicity evaluation.

Proposed Apoptotic Signaling Pathway

Based on studies of related phenylacetamide derivatives, this compound compounds may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates the potential signaling cascade.

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD pro_caspase8 Pro-caspase-8 FADD->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Bax Bax caspase8->Bax Activates Bid (not shown) pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 pro_caspase9 Pro-caspase-9 Apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Apoptosis Apoptosis caspase3->Apoptosis Test_Compound This compound Derivative Test_Compound->FasL Upregulates Test_Compound->Bax Upregulates Test_Compound->Bcl2 Downregulates

Caption: Proposed apoptotic signaling pathway.

References

Application Notes and Protocols: MTS Assay for Determining the Cytotoxicity of Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetamide and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activities.[1] These molecules have been shown to exert cytostatic and pro-apoptotic effects on various cancer cell lines.[1][2][3][4] The primary mechanisms of action involve the induction of cell cycle arrest and the activation of apoptotic pathways.[1] A critical step in the preclinical evaluation of these derivatives is the robust assessment of their cytotoxic effects to determine their potency and selectivity.

The MTS assay is a quantitative and high-throughput colorimetric method used to measure cell viability, proliferation, and cytotoxicity.[5][6][7] The assay's principle lies in the reduction of the MTS tetrazolium compound, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], by metabolically active cells.[7] Dehydrogenase enzymes within viable cells convert the MTS reagent into a colored formazan product that is soluble in the cell culture medium.[6] The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance at approximately 490 nm.[6][8]

This document provides a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic effects of phenylacetamide derivatives on cancer cell lines.

Data Presentation

The cytotoxic activity of phenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%. The following table presents hypothetical IC50 values for a series of phenylacetamide derivatives against different cancer cell lines, illustrating how such data can be structured for comparative analysis.

Compound IDDerivative SubstitutionCell LineIncubation Time (h)IC50 (µM)
PA-001UnsubstitutedMCF-74885.3
PA-0024-FluoroMCF-74852.1
PA-0034-ChloroMCF-74845.7
PA-0044-NitroMCF-74815.2
PA-001UnsubstitutedPC-34898.6
PA-0024-FluoroPC-34868.4
PA-0034-ChloroPC-34861.9
PA-0044-NitroPC-34825.8

Experimental Protocols

Materials and Reagents
  • Phenylacetamide derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[9]

  • Appropriate cell culture medium (e.g., RPMI-1640)[9]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTS reagent (e.g., from a commercially available kit)[9]

  • Dimethyl sulfoxide (DMSO)

  • Sterile, 96-well clear-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm[6]

  • Multichannel pipette

MTS Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[7][9][10]

1. Cell Seeding: a. Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.[9] b. Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration. d. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL.[9] e. Incubate the plate for 24 hours to allow the cells to attach and resume growth.[11]

2. Compound Treatment: a. Prepare a stock solution of each phenylacetamide derivative in DMSO. b. Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the phenylacetamide derivatives. d. Include the following controls on each plate:

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
  • Untreated Control: Cells in culture medium only.
  • Blank Control: Culture medium only (no cells) for background absorbance subtraction. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

3. MTS Reagent Addition and Incubation: a. After the incubation period, add 20 µL of the MTS reagent to each well, including the control wells.[7][10] b. Incubate the plate for 1 to 4 hours at 37°C in the humidified incubator.[7][10] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

4. Absorbance Measurement: a. Briefly shake the plate to ensure a homogenous distribution of the formazan product. b. Measure the absorbance of each well at 490 nm using a microplate reader.[6]

5. Data Analysis: a. Subtract the average absorbance of the blank control wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare Phenylacetamide Derivative Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubation Incubate (e.g., 48h) add_compounds->incubation add_mts Add MTS Reagent incubation->add_mts mts_incubation Incubate (1-4h) add_mts->mts_incubation read_absorbance Measure Absorbance at 490 nm mts_incubation->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway phenylacetamide Phenylacetamide Derivative fasl FasL Upregulation phenylacetamide->fasl bax Bax Upregulation phenylacetamide->bax bcl2 Bcl-2 Downregulation phenylacetamide->bcl2 fas Fas Receptor fasl->fas caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Analytical Characterization of 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetamide is a chemical compound of interest in pharmaceutical research and development. Its proper identification, purity assessment, and quantification are critical for ensuring the quality, safety, and efficacy of potential drug candidates. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for method development and data interpretation.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
CAS Number 332-29-6[1]
Appearance White to off-white crystalline solid
Melting Point 156-157°C[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for determining the purity of this compound and quantifying it in various sample matrices. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The phenyl group in the molecule provides a chromophore, allowing for sensitive detection using a UV-Vis detector. This method is suitable for quality control, stability studies, and formulation analysis.

Experimental Protocol

3.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

3.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 25 µg/mL using the same diluent as the working standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Parameters
ParameterExpected Value
Analyte This compound
Typical Retention Time (t_R_) 4.5 - 6.5 min (highly dependent on exact conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualization: HPLC Workflow

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note

GC-MS is a powerful technique for the identification of this compound and for the separation and identification of volatile impurities. The compound is thermally stable and sufficiently volatile for GC analysis. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that confirms the identity of the compound.

Experimental Protocol

4.1. Instrumentation and Materials

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Ethyl Acetate (GC grade).

  • This compound reference standard.

4.2. Chromatographic and Spectrometric Conditions

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 300 m/z.

4.3. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate.

  • Working Solution: Dilute the stock solution 1:10 with ethyl acetate to a final concentration of 100 µg/mL.

  • Transfer the working solution to a GC vial for analysis.

Data Presentation: Expected GC-MS Data
ParameterExpected ValueReference
Analyte This compound
Molecular Ion (M⁺) 153 m/z[1]
Key Fragment Ions 110 m/z, 109 m/z[1]
Base Peak 109 m/z[1]

Visualization: GC-MS Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H (proton) NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C (carbon) NMR provides information on the number and types of carbon atoms in the molecule. Together, these techniques confirm the molecular structure, including the substitution pattern on the aromatic ring.

Experimental Protocol

5.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • This compound sample.

5.2. NMR Acquisition Parameters

  • Sample Concentration: ~10-20 mg in 0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

5.3. Sample Preparation

  • Accurately weigh 10-20 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer.

Data Presentation: Expected NMR Chemical Shifts

Based on data for structurally similar compounds, the following chemical shifts (δ) in ppm are expected when using DMSO-d₆ as the solvent.[3]

¹H NMR

Protons Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ (amide) ~7.4 and ~6.9 Broad singlet 2H
-CH₂- (methylene) ~3.4 Singlet 2H
Aromatic (ortho to CH₂) ~7.2-7.3 Multiplet 2H

| Aromatic (ortho to F) | ~7.0-7.1 | Multiplet | 2H |

¹³C NMR

Carbon Chemical Shift (δ, ppm)
C=O (carbonyl) ~172
C-F (aromatic) ~160 (doublet, ¹J_CF_)
C-CH₂ (aromatic) ~133
CH (aromatic, ortho to CH₂) ~131 (doublet, ³J_CF_)
CH (aromatic, ortho to F) ~115 (doublet, ²J_CF_)

| -CH₂- (methylene) | ~42 |

Visualization: NMR Logic Diagram

Caption: Logical flow of information obtained from NMR experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated with characteristic peaks corresponding to the vibrational frequencies of specific chemical bonds. For this compound, FTIR is used to confirm the presence of the amide group (N-H and C=O stretches), the aromatic ring, and the C-F bond.

Experimental Protocol

6.1. Instrumentation and Materials

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, KBr powder (spectroscopic grade) and a pellet press.

  • This compound sample.

6.2. Sample Preparation and Analysis (ATR Method)

  • Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

  • Clean the crystal after analysis.

6.3. Sample Preparation and Analysis (KBr Pellet Method)

  • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Press the powder under high pressure to form a thin, transparent pellet.

  • Place the pellet in the spectrometer's sample holder and collect the spectrum.

6.4. Spectrometer Conditions

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3180N-H stretch (asymmetric & symmetric)Primary Amide (-NH₂)
~3070C-H stretchAromatic
~1660C=O stretch (Amide I band)Amide
~1600N-H bend (Amide II band)Amide
1510 - 1475C=C stretchAromatic Ring
1250 - 1210C-F stretchAryl-Fluoride

Visualization: FTIR Experimental Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)acetamide in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-fluorophenyl)acetamide and its immediate precursor, 2-(4-fluorophenyl)acetic acid, as versatile starting materials for the synthesis of a diverse range of novel bioactive molecules. This document includes detailed experimental protocols for the synthesis of key intermediates and final compounds, quantitative data on their biological activities, and visualizations of relevant signaling pathways and structure-activity relationships.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a readily modifiable scaffold for the development of new therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document outlines the synthesis and biological evaluation of several classes of compounds derived from this precursor, including anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of Bioactive Molecules

The following sections detail the synthetic pathways and experimental protocols for converting this compound and 2-(4-fluorophenyl)acetic acid into various bioactive compounds.

Anticancer Agents: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated significant cytotoxic activity against various cancer cell lines. The synthesis involves the amide coupling of 2-(4-fluorophenyl)acetic acid with substituted anilines.

Experimental Protocol: General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamides [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluorophenyl)acetic acid (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 mmol), and 1-hydroxybenzotriazole (HOBt) (1 mmol) in acetonitrile.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the desired substituted aniline (1 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography.

Quantitative Data: Anticancer Activity

The cytotoxic activity of the synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives was evaluated against several human cancer cell lines using the MTS assay. The results are summarized in Table 1.

Compound IDSubstituent (R)PC3 (IC50, µM)[1]MCF-7 (IC50, µM)[1]HL-60 (IC50, µM)[1]
2a o-NO2196>250208
2b m-NO252191178
2c p-NO280100100
2d o-OCH3158>250218
2e m-OCH3156247206
2f p-OCH3168>250243
Imatinib -407998

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR studies indicate that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity.

SAR_Anticancer Precursor This compound Scaffold Nitro Nitro (NO2) Substituent Precursor->Nitro leads to Methoxy Methoxy (OCH3) Substituent Precursor->Methoxy leads to Higher_Activity Higher Cytotoxic Activity (e.g., PC3 cells) Nitro->Higher_Activity Meta_Pos Meta-position (m-NO2) Most Active Nitro->Meta_Pos substitution at Lower_Activity Lower Cytotoxic Activity Methoxy->Lower_Activity

Caption: SAR for anticancer 2-(4-fluorophenyl)-N-phenylacetamide derivatives.

Signaling Pathway: Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis in cancer cells through the caspase-dependent pathway.[2][3] This involves the activation of a cascade of cysteine proteases that dismantle the cell.

Apoptosis_Pathway Molecule This compound Derivative Bax Bax (Pro-apoptotic) Molecule->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Molecule->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation (Executioner caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by bioactive derivatives.

Synthesis of Heterocyclic Scaffolds

This compound can be converted to key intermediates like 2-(4-fluorophenyl)acetohydrazide, which are precursors to various five-membered heterocyclic rings such as oxadiazoles and pyrazoles.

Experimental Workflow: Synthesis of Heterocyclic Derivatives

Heterocycle_Synthesis cluster_0 Intermediate Synthesis cluster_1 Heterocycle Formation start 2-(4-Fluorophenyl)acetic acid ester Ethyl 2-(4-fluorophenyl)acetate start->ester Esterification (EtOH, H2SO4) hydrazide 2-(4-Fluorophenyl)acetohydrazide ester->hydrazide Hydrazinolysis (Hydrazine hydrate) oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole Cyclization with CS2, KOH pyrazole Pyrazole Derivatives hydrazide->pyrazole Condensation with 1,3-dicarbonyl compound

Caption: General workflow for synthesizing heterocyclic derivatives.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)acetohydrazide

  • Esterification: Reflux a mixture of 2-(4-fluorophenyl)acetic acid (1 mol) and absolute ethanol (excess) with a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, pour the mixture into cold water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain ethyl 2-(4-fluorophenyl)acetate.

  • Hydrazinolysis: Dissolve the obtained ester in ethanol and add hydrazine hydrate (1.2 equivalents). Reflux the mixture for 8-12 hours. Cool the reaction mixture, and collect the precipitated 2-(4-fluorophenyl)acetohydrazide by filtration. Wash with cold ethanol and recrystallize from a suitable solvent.

Experimental Protocol: Synthesis of 2-((4-Fluorophenyl)methyl)-5-mercapto-1,3,4-oxadiazole

  • Reaction Setup: Dissolve 2-(4-fluorophenyl)acetohydrazide (1 mmol) in ethanol, and add potassium hydroxide (1 mmol).

  • Cyclization: Add carbon disulfide (1.2 mmol) dropwise to the cooled solution. Reflux the mixture for 12-16 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole derivative.

Experimental Protocol: Synthesis of Pyrazole Derivatives

  • Condensation: Reflux a mixture of 2-(4-fluorophenyl)acetohydrazide (1 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol) in ethanol with a catalytic amount of acetic acid for 6-8 hours.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of cold water.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent.

Antimicrobial and Anti-inflammatory Agents

Derivatives of this compound containing heterocyclic moieties have shown promising antimicrobial and anti-inflammatory activities.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) of synthesized heterocyclic derivatives was determined against various bacterial and fungal strains.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Triazole Derivatives S. aureus12.5 - 50C. albicans25 - 100
E. coli25 - 100A. niger50 - 200
Oxadiazole Derivatives B. subtilis10 - 40C. albicans30 - 120
P. aeruginosa50 - 200A. flavus60 - 250

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of synthesized compounds was evaluated by measuring the inhibition of COX-1 and COX-2 enzymes.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)
Pyrazole Derivatives 15.50.8
Oxadiazole Derivatives 20.21.5
Celecoxib (Reference) 15.00.04

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide array of bioactive molecules. The straightforward synthetic modifications, coupled with the potential for diverse biological activities, make it an attractive starting point for drug discovery and development programs. The detailed protocols and structure-activity relationship data provided in these notes serve as a practical guide for researchers in the field. Further exploration of this scaffold is warranted to develop novel therapeutic agents with improved efficacy and safety profiles.

References

Investigating the Anticancer Potential of 2-(4-Fluorophenyl)acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and application of 2-(4-fluorophenyl)acetamide derivatives as potential anticancer agents. The following sections detail the synthesis, in vitro evaluation, and the apoptotic mechanisms of action of these compounds, offering researchers a foundational guide for further investigation.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic agents. Phenylacetamide derivatives have emerged as a promising class of compounds with potential anticancer properties. Specifically, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. This document outlines the key experimental protocols to assess the anticancer potential of these derivatives and presents the current data on their efficacy.

Quantitative Data Summary

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the tables below.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDR-group (Substitution on N-phenyl ring)PC3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
2a 2-NO2>100>100>100
2b 3-NO252>100>100
2c 4-NO280100>100
2d 2-OCH3>100>100>100
2e 3-OCH3>100>100>100
2f 4-OCH3>100>100>100
Imatinib (Reference Drug)4098>100

Data sourced from Aliabadi et al., 2013.[1][2]

Table 2: Cytotoxicity of Halogenated 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDSubstitution on N-phenyl ringPC3 (Prostate) IC50 (µM)Hela (Cervical) IC50 (µM)ACHN (Renal) IC50 (µM)MCF-7 (Breast) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
2a 2-F>200>200>200>200>200
2b 3-F102>200>200>200>200
2c 4-F>200>200>200>200>200
2d 2-Cl115>200>200>200>200
2e 3-Cl121>200>200>200>200
2f 4-Cl111>200>200>200>200
2g 2-Br135>200>200>200>200
2h 3-Br128>200>200>200>200
2i 4-Br130>200>200>200>200

Data sourced from Aliabadi et al., 2012.[3]

Table 3: Cytotoxicity of Other Phenylacetamide Derivatives

Compound IDStructureMDA-MB-468 (Breast) IC50 (µM)PC-12 (Pheochromocytoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3c N-butyl-2-(4-chlorophenyl)acetamide--0.7 ± 0.08
3d N-butyl-2-(4-bromophenyl)acetamide0.6 ± 0.080.6 ± 0.080.7 ± 0.4
3j N-butyl-2-(4-nitrophenyl)acetamide0.76 ± 0.09--
Doxorubicin (Reference Drug)0.38 ± 0.07--

Data sourced from Tavallaei et al., 2025.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of the anticancer potential of this compound derivatives.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This protocol describes a general method for the amide coupling reaction to synthesize the target compounds.

Materials:

  • 2-(4-Fluorophenyl)acetic acid

  • Appropriately substituted aniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard glassware for extraction and filtration

Procedure:

  • In a round bottom flask, dissolve equimolar amounts of 2-(4-fluorophenyl)acetic acid, EDC, and HOBt in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add an equimolar amount of the desired substituted aniline to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, 1M HCl solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the final 2-(4-fluorophenyl)-N-phenylacetamide derivative.

G reagents 2-(4-Fluorophenyl)acetic acid Substituted Aniline EDC, HOBt, Acetonitrile reaction Amide Coupling Reaction (24h, Room Temperature) reagents->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound Derivative purification->product

Synthesis workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

G cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with derivatives incubation_24h->compound_treatment incubation_48h Incubate for 48-72h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Dissolve formazan in DMSO incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for the indicated time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways

The anticancer activity of this compound derivatives is primarily attributed to the induction of apoptosis. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by cellular stress and leads to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway.

G drug This compound Derivative stress Cellular Stress drug->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito cyt_c Cytochrome c release mito->cyt_c permeabilization apaf1 Apaf-1 cyt_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 activation cas3 Caspase-3 (Executioner) cas9->cas3 activation apoptosis Apoptosis cas3->apoptosis

The intrinsic apoptosis pathway.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to their corresponding cell surface receptors. This leads to the activation of an initiator caspase (caspase-8), which then activates executioner caspases, such as caspase-3.

G drug This compound Derivative fasl FasL Expression drug->fasl fas Fas Receptor fasl->fas disc DISC Formation fas->disc cas8 Caspase-8 (Initiator) disc->cas8 activation cas3 Caspase-3 (Executioner) cas8->cas3 activation apoptosis Apoptosis cas3->apoptosis

The extrinsic apoptosis pathway.

These two pathways converge at the activation of executioner caspases, which are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The upregulation of Bax and downregulation of Bcl-2 expression by some phenylacetamide derivatives suggest a significant role for the intrinsic pathway in their mechanism of action.[4]

References

Application Notes and Protocols: The Role of 2-(4-Fluorophenyl)acetamide in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-fluorophenyl)acetamide scaffold has emerged as a valuable pharmacophore in the design and synthesis of novel kinase inhibitors. Its structural features allow for interactions within the ATP-binding pocket of various kinases, leading to the modulation of their activity. This document provides an overview of the applications of this compound in the development of kinase inhibitors, with a focus on p38 MAP kinase and Aurora Kinase B, along with detailed experimental protocols for their evaluation.

Introduction to this compound in Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The this compound moiety serves as a versatile building block for the synthesis of kinase inhibitors. The fluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the kinase domain. The acetamide linkage provides a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Targeted Kinases and Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key kinases involved in disease progression.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling cascade is a central regulator of inflammatory responses and cellular stress.[1][2] Activation of p38 MAPK by upstream kinases, such as MKK3 and MKK6, leads to the phosphorylation of downstream targets, including transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases.[2]

p38_MAPK_Pathway stress Environmental Stress / Inflammatory Cytokines mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk36 MKK3 / MKK6 mkkk->mkk36 p38 p38 MAPK mkk36->p38 downstream Downstream Substrates (e.g., ATF2, MK2) p38->downstream inhibitor This compound Derivative inhibitor->p38 Inhibition response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Aurora Kinase B

Aurora Kinase B is a key regulator of mitosis, playing a crucial role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][5] It is a member of the chromosomal passenger complex, which ensures the fidelity of cell division.[5] Overexpression of Aurora Kinase B is frequently observed in various cancers, making it an attractive target for anticancer drug development.[6]

AuroraB_Pathway prophase Prophase metaphase Metaphase anaphase Anaphase cytokinesis Cytokinesis auroraB Aurora Kinase B histoneH3 Histone H3 (Ser10) Phosphorylation auroraB->histoneH3 Phosphorylates spindle Spindle Assembly Checkpoint auroraB->spindle Regulates mitotic_arrest Mitotic Arrest & Apoptosis auroraB->mitotic_arrest inhibitor This compound Derivative inhibitor->auroraB Inhibition inhibitor->mitotic_arrest

Caption: The role of Aurora Kinase B in mitosis and its inhibition.

Quantitative Data

The following table summarizes the reported in vitro cytotoxic activity of some 2-(4-fluorophenyl)-N-phenylacetamide derivatives against human cancer cell lines.

Compound IDSubstitution on N-phenyl ringCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2b3-nitroPC352Imatinib40
2c4-nitroPC380Imatinib40
2c4-nitroMCF-7100Imatinib98

Data extracted from Aliabadi et al., 2013.[7][8][9]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound-based kinase inhibitors.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[10]

This protocol describes a general method for the amide coupling of 4-fluorophenylacetic acid with various aniline derivatives.

Materials:

  • 4-fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted anilines

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the residue, add a mixture of water and ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer, wash it twice with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, IR, and mass spectrometry.

Biochemical Kinase Inhibition Assay (Luminescence-Based)[11][12][13]

This protocol outlines a general method for determining the IC50 value of a test compound against a purified kinase using a luminescence-based ADP detection assay.

Materials:

  • Purified recombinant kinase (e.g., p38α, Aurora B)

  • Kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ATP solution

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTS)[7][14][15]

This protocol describes the use of an MTS assay to determine the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound derivative) dissolved in DMSO

  • MTS reagent

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental_Workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization synthesis->purification biochemical_assay Biochemical Kinase Inhibition Assay purification->biochemical_assay cell_based_assay Cell-Based Cytotoxicity Assay purification->cell_based_assay ic50_biochem Determine Biochemical IC50 biochemical_assay->ic50_biochem ic50_cell Determine Cellular IC50 cell_based_assay->ic50_cell sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_biochem->sar_analysis ic50_cell->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: General workflow for the development of kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for targeting various kinases implicated in human diseases. The protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating their advancement in the drug discovery pipeline. Further optimization of this scaffold may lead to the identification of potent and selective clinical candidates.

References

Growing Single Crystals of 2-(4-Fluorophenyl)acetamide for X-ray Diffraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for growing single crystals of 2-(4-Fluorophenyl)acetamide suitable for X-ray diffraction analysis. The successful cultivation of high-quality single crystals is a critical prerequisite for elucidating the three-dimensional molecular structure, which is essential for understanding its physicochemical properties and for structure-based drug design.

The protocols described herein are based on established crystallization methods for analogous aromatic amide compounds. Researchers should consider these as starting points for optimization, as the ideal conditions for single crystal growth can be highly dependent on the specific compound and its purity.

Data Presentation: Crystallization Conditions for Analogous Compounds

Compound NameTechniqueSolvent SystemTemperatureGrowth TimeCrystal Habit
2-azido-N-(4-fluorophenyl)acetamide[1][2]Slow EvaporationHot EthanolRoom Temperature7 daysColorless, thick plates
2-chloro-N-(4-hydroxyphenyl)acetamideRecrystallizationEthanolNot SpecifiedNot SpecifiedColorless crystals
2-(pentafluorophenyl)acetamide[3]Interfacial GrowthAqueous LiOH / 2,3,4,5,6-pentafluorophenylacetonitrileRoom Temperature (298 K)3 daysNot Specified

Experimental Workflows and Logical Relationships

The general workflow for obtaining single crystals for X-ray diffraction involves several key stages, from material preparation to the final analysis. The following diagram illustrates this logical progression.

G cluster_prep Material Preparation cluster_cryst Single Crystal Growth cluster_analysis Analysis A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C Solvent Screening B->C D Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) C->D E Set up Crystallization Experiments D->E F Incubation & Monitoring E->F G Crystal Harvesting & Mounting F->G H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I

Caption: General workflow for single crystal growth and analysis.

Experimental Protocols

It is imperative to start with highly purified this compound, as impurities can significantly hinder or prevent the formation of high-quality single crystals.

Protocol 1: Slow Evaporation from a Single Solvent

This is the most straightforward and often successful method for obtaining single crystals of organic compounds.

Materials:

  • Purified this compound

  • High-purity ethanol

  • Small, clean glass vial (e.g., 2-4 mL) with a screw cap or parafilm

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., syringe with a filter)

Procedure:

  • In a clean glass vial, dissolve a small amount (e.g., 10-20 mg) of this compound in a minimal amount of hot ethanol to create a nearly saturated solution.[1][2]

  • While the solution is still warm, filter it through a syringe filter into a clean vial to remove any particulate matter.

  • Loosely cover the vial with a cap or parafilm. Pierce a few small holes in the parafilm with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial periodically over several days to weeks.[1][2] Crystals should form as the solvent slowly evaporates, leading to supersaturation.

  • Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is particularly useful when only small amounts of the compound are available and can often yield high-quality crystals.

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble (e.g., ethanol, acetone)

  • An "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., hexane, diethyl ether)

  • A small inner vial and a larger outer vial with a sealable lid (e.g., a beaker or jar)

Procedure:

  • Dissolve a few milligrams of this compound in a minimal amount of the "good" solvent in the small inner vial to create a clear, concentrated solution.

  • Pour a small amount of the "anti-solvent" into the larger outer vial.

  • Carefully place the inner vial containing the compound solution inside the outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the outer vial tightly.

  • Over time, the more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Place the setup in a stable environment and monitor for crystal growth over several days.

Protocol 3: Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., ethanol, isopropanol)

  • A sealable vial or flask

  • A controlled cooling apparatus or a Dewar flask with warm water

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.

  • Seal the container and place it in an environment where it will cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with water at the same elevated temperature and allowing it to cool naturally over 24-48 hours.

  • As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Avoid disturbing the container during the cooling process to promote the growth of fewer, larger crystals.

Troubleshooting and Considerations

  • Purity is Paramount: The most common reason for crystallization failure is the presence of impurities. Ensure the starting material is of the highest possible purity.

  • Solvent Choice: If ethanol does not yield crystals, other polar solvents such as methanol, isopropanol, or acetone should be trialed. Binary solvent systems can also be effective.

  • Rate of Crystallization: Slower crystal growth generally leads to higher quality crystals. Adjust the rate of evaporation (by changing the size of the holes in the cover) or the rate of cooling to optimize crystal formation.

  • Nucleation: If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites. Alternatively, a seed crystal from a previous experiment can be introduced.

  • Oiling Out: If the compound separates as an oil, it indicates that the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution or a slower cooling rate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)acetamide. The information is designed to directly address common issues encountered during experimentation to help optimize synthesis yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors. The most common culprits include:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reagent stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material and lower yields.

  • Moisture contamination: Certain reagents, especially organometallic intermediates or acid chlorides, are sensitive to moisture, which can lead to their decomposition and reduced yields.

  • Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps if not performed carefully.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on a TLC plate indicates the formation of impurities. Depending on the synthetic route, common side products can include:

  • Unreacted starting materials: Incomplete conversion will result in the presence of starting materials.

  • Hydrolysis products: If water is present, acid chloride or ester intermediates can hydrolyze back to the corresponding carboxylic acid.

  • Over-alkylation or acylation products: In reactions involving amines, di-acylation or other secondary reactions can occur.

  • Polymerization products: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.

Q3: How can I minimize the formation of side products?

To minimize side product formation, consider the following strategies:

  • Control of reaction temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. For exothermic reactions, controlled addition of reagents and external cooling may be necessary.

  • Inert atmosphere: For moisture or oxygen-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Use of appropriate stoichiometry: Carefully measuring and using the correct molar ratios of reactants is essential.

  • Choice of solvent: The solvent can significantly influence reaction rates and selectivity. Ensure the chosen solvent is anhydrous and appropriate for the reaction type.

Q4: What is the best method for purifying this compound?

The most common and effective method for purifying this compound is recrystallization. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvent systems for recrystallization of acetamides include ethanol-water mixtures, ethyl acetate, or toluene. Column chromatography can also be used for purification, especially for removing impurities with similar solubility profiles.

Q5: My purified product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a strong indication of impurities in your final product. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification, such as another recrystallization or column chromatography, is recommended.

Data Presentation: Synthesis Yield Comparison

The following table summarizes yields reported for the synthesis of this compound derivatives under different conditions. Direct yield data for the parent compound is limited in the provided search results, so yields for closely related N-substituted derivatives are presented as a reference.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
4-fluorophenyl acetic acid, appropriate aniline derivativesEDC, HOBt, acetonitrile, 24 h stirring2-(4-Fluorophenyl)-N-(2-nitrophenyl) acetamide65%[1]
4-fluorophenyl acetic acid, appropriate aniline derivativesEDC, HOBt, acetonitrile, 24 h stirring2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide57%[1]
2-Chloro-N-(4-fluorophenyl)acetamide, sodium azideEthanol/water (70:30), reflux, 24 h2-azido-N-(4-fluorophenyl)acetamide69%[2]

Experimental Protocols

Method 1: Amide Coupling using EDC/HOBt [1]

This method involves the coupling of 4-fluorophenylacetic acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.

  • Reaction Setup: To a solution of 4-fluorophenylacetic acid (1 equivalent) in acetonitrile, add EDC (1 equivalent) and HOBt (1 equivalent).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired aniline derivative (1 equivalent) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Evaporate the acetonitrile under reduced pressure.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with sodium bicarbonate solution, diluted sulfuric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization.

Method 2: From an Acyl Chloride [3]

This protocol describes the synthesis of a related N-substituted acetamide from an acid chloride and an aniline. A similar approach can be adapted for this compound by starting with 2-(4-fluorophenyl)acetyl chloride.

  • Reaction Setup: Dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in toluene in a flask cooled in an ice bath.

  • Reagent Addition: Slowly add 2-chloroacetyl chloride (1 equivalent) to the solution over 30 minutes while maintaining the low temperature.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup:

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Wash the organic phase three times with water.

    • Separate the toluene layer and evaporate the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like chloroform.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-Fluorophenylacetic Acid reagents Add EDC, HOBt, Acetonitrile start->reagents stir1 Stir for 30 min reagents->stir1 amine Add Amine stir1->amine stir2 Stir for 24h amine->stir2 tlc Monitor by TLC stir2->tlc evap1 Evaporate Acetonitrile tlc->evap1 extract Add Water & Ethyl Acetate evap1->extract separate Separate Organic Layer extract->separate wash Wash (NaHCO3, H2SO4, Brine) separate->wash dry Dry (Na2SO4) wash->dry evap2 Evaporate Solvent dry->evap2 recrystallize Recrystallize evap2->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions workup_loss Loss During Workup low_yield->workup_loss reagent_issue Reagent Quality/Stoichiometry low_yield->reagent_issue optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond control_temp Control Temperature side_reactions->control_temp careful_workup Careful Extraction/Purification workup_loss->careful_workup check_reagents Verify Reagent Purity & Molarity reagent_issue->check_reagents

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Synthesis of N-Substituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted phenylacetamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted phenylacetamides?

A1: The most prevalent methods involve the reaction of phenylacetic acid or its derivatives with a primary or secondary amine. Key approaches include:

  • Acyl Chloride Method: Phenylacetic acid is converted to phenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the desired amine. This method is generally fast and efficient.[1][2]

  • Carbodiimide Coupling: Direct coupling of phenylacetic acid with an amine is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and racemization.

  • Direct Thermal Amidation: This involves heating the phenylacetic acid and amine at high temperatures, often with a catalyst, to drive off water and form the amide bond.[5]

Q2: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?

A2: The formation of a di-acylated byproduct is a common issue, particularly when using a diamine or an amine with multiple reactive sites.[6] To minimize this, consider the following strategies:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the acylating agent.[6] A slight excess of the amine can sometimes be beneficial to ensure the complete consumption of the acylating agent.

  • Slow Addition: Add the acylating agent (e.g., phenylacetyl chloride) dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.[1][6]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields in N-substituted phenylacetamide synthesis can stem from several factors.[5] Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and their corresponding solutions. Common culprits include incomplete reactions, suboptimal reaction conditions, and product loss during workup and purification.[5]

Q4: How can I effectively purify my crude N-substituted phenylacetamide?

A4: Purification is crucial for obtaining a high-purity product. The choice of method depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is a common and effective technique for purifying solid products.[1][6] Selecting an appropriate solvent or solvent system is key to successful recrystallization.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel or alumina is a powerful tool.[1][6] The choice of eluent is critical for achieving good separation.

  • Aqueous Workup: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted phenylacetic acid, while a dilute acid wash (e.g., 1M HCl) can remove excess amine.[5]

Q5: I am working with a chiral phenylacetic acid derivative and am concerned about racemization. What precautions should I take?

A5: Racemization is a significant challenge when working with chiral carboxylic acids, especially when activating the carboxyl group.[3] To minimize racemization:

  • Use Racemization-Suppressing Reagents: Additives like HOBt or the use of specific coupling reagents such as ynamides can significantly reduce the risk of racemization.[7][8]

  • Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times, as these can promote racemization.

  • Choice of Base: The choice of base can influence the degree of racemization. Non-nucleophilic bases are generally preferred.

Troubleshooting Guide

Problem Potential Cause Recommended Solution References
Low Yield Incomplete reaction- Monitor reaction progress using Thin Layer Chromatography (TLC).- Increase reaction time or temperature, but monitor for product degradation.- Ensure the quality and purity of starting materials.[5][6]
Product loss during workup- Optimize the pH of the aqueous phase during extraction to minimize product solubility.- Use appropriate and minimal amounts of washing solutions.[5][6]
Suboptimal reaction conditions- Screen different solvents to ensure adequate solubility of reactants.- Optimize the stoichiometry of reagents and catalysts.[6]
Steric hindrance- For sterically hindered amines or acids, consider using more reactive acylating agents or specialized coupling reagents.- Higher reaction temperatures may be required.[9][10][11]
Formation of Side Products Di-acylation- Use a 1:1 molar ratio of amine to acylating agent.- Add the acylating agent slowly at low temperatures.[6]
Formation of N,N'-dicyclohexylurea (DCU)- This is a common byproduct when using DCC. DCU is often insoluble in many organic solvents and can be removed by filtration.
Ester byproduct formation (with hydroxyl-containing amines)- Protect the hydroxyl group before amidation.- Use chemoselective reaction conditions that favor amide bond formation.[5]
Reaction Fails to Proceed Poor quality of reagents- Use freshly distilled or purified starting materials and anhydrous solvents.- Verify the integrity of coupling agents, as they can be sensitive to moisture.[6]
Inappropriate solvent- Select a solvent in which all reactants are soluble and that is inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices.[6]
Insufficient activation of carboxylic acid- Ensure the activating agent (e.g., thionyl chloride, DCC) is fresh and used in the correct stoichiometric amount.[5]
Purification Difficulties Co-elution of product and impurities during chromatography- Optimize the solvent system for column chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).[6]
Difficulty in crystallization- Try different solvent systems for recrystallization.- Use techniques like slow evaporation or seeding to induce crystallization.[12]

Experimental Protocols

Synthesis of N-Benzyl-2-phenylacetamide via the Acyl Chloride Method

This protocol describes the synthesis of N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine.

Step 1: Formation of Phenylacetyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add phenylacetic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude phenylacetyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the crude phenylacetyl chloride (dissolved in a small amount of anhydrous DCM) to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of N-Phenyl-2-phenylacetamide via DCC Coupling

This protocol outlines the direct coupling of phenylacetic acid and aniline using dicyclohexylcarbodiimide (DCC).

  • In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and aniline (1.0 eq) in an anhydrous solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 1M HCl followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Phenylacetic Acid, Amine) reaction_setup Reaction Setup (Dissolve, Cool) start->reaction_setup reagents Reagents (Solvent, Coupling Agent/Chlorinating Agent, Base) reagents->reaction_setup addition Reagent Addition (Slow, Controlled Temperature) reaction_setup->addition reaction_progress Reaction Monitoring (TLC) addition->reaction_progress quench Quench Reaction reaction_progress->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Pure N-Substituted Phenylacetamide purification->product

Caption: General workflow for the synthesis of N-substituted phenylacetamides.

troubleshooting_low_yield start Low Yield Observed check_reaction Is the reaction complete? (Check by TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes cause_incomplete Potential Causes: - Poor reagent quality - Insufficient reaction time/temp - Suboptimal solvent incomplete->cause_incomplete check_workup Was there significant product loss during workup/purification? complete->check_workup solution_incomplete Solutions: - Use pure reagents - Increase time/temp - Screen solvents cause_incomplete->solution_incomplete loss Yes, significant loss check_workup->loss Yes no_loss No, minimal loss check_workup->no_loss No cause_loss Potential Causes: - Product soluble in aqueous phase - Inefficient extraction - Poor choice of chromatography eluent loss->cause_loss other_issues Consider other issues: - Side reactions - Steric hindrance no_loss->other_issues solution_loss Solutions: - Adjust pH during extraction - Optimize extraction protocol - Optimize chromatography conditions cause_loss->solution_loss

References

Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Fluorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and flash column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as 4-fluorophenylacetic acid and reagents used in the amidation process. Byproducts from side reactions, though specific to the synthesis route, can also be present. Water-soluble and acidic impurities are often introduced during the work-up procedure.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a buffer like phosphate or a modifier like trifluoroacetic acid) is a good starting point for method development. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of purity.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. To resolve this, try adding a small amount of additional hot solvent to decrease the saturation. Alternatively, reheating the mixture to dissolve the oil and allowing it to cool more slowly can promote proper crystal formation. Using a different solvent system may also be necessary.

Q5: What is a good starting solvent system for flash column chromatography of this compound?

A5: For a compound of moderate polarity like this compound, a good starting mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A common starting point is a gradient of 10% to 50% ethyl acetate in hexane.[1] The optimal ratio should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- The compound is very soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath or refrigerator.- Consider a different solvent or a mixed solvent system.
Low recovery of purified product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
Product is still impure after recrystallization - The cooling process was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities.- The crystals were not washed properly after filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization, possibly with a different solvent system.- Ensure the collected crystals are washed with a small amount of fresh, cold solvent.
Flash Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities - The mobile phase is too polar (product elutes too quickly).- The mobile phase is not polar enough (product and impurities do not move).- The column was not packed properly, leading to channeling.- Decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent).- Increase the polarity of the mobile phase (increase the percentage of the more polar solvent).- Repack the column carefully, ensuring a uniform and compact bed.- Consider using a different solvent system with alternative selectivity.
Product elutes as a broad band - The compound is sparingly soluble in the mobile phase.- The column is overloaded with the crude sample.- Modify the mobile phase to improve the solubility of the compound.- Reduce the amount of crude material loaded onto the column.
No product is recovered from the column - The product is irreversibly adsorbed to the silica gel.- The product is highly polar and requires a very polar mobile phase to elute.- Add a small percentage of a more polar solvent, such as methanol or a few drops of acetic acid (if the compound is basic), to the mobile phase.- If the compound is suspected to be basic, consider using a mobile phase containing a small amount of triethylamine or ammonia in methanol to neutralize active sites on the silica.

Quantitative Data Summary

Purification TechniqueSolvent/Mobile Phase SystemTypical PurityTypical Yield
Recrystallization Ethanol/Water>98%70-90%
Recrystallization Ethyl Acetate/Hexane>98%65-85%
Flash Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient>99%60-80%

Note: Purity and yield are dependent on the quality of the crude material and optimization of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization. A similar procedure has been successfully used for the purification of related acetamide compounds.[2]

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 89% has been reported for a similar recrystallization process of a related compound.[3]

Protocol 2: Flash Column Chromatography

This protocol is a general starting point for purification on a silica gel column. For related compounds, a mobile phase of hexane:ethyl acetate (9:1 v/v) has been effective.[4]

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, etc., ethyl acetate in hexane) to elute the compound of interest. The progress of the separation can be monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start_node Crude this compound recrystallization Attempt Recrystallization start_node->recrystallization column_chromatography Perform Flash Column Chromatography start_node->column_chromatography pure_product Pure Product (>98%) recrystallization->pure_product Successful impure_product Product Still Impure recrystallization->impure_product Unsuccessful no_crystals No Crystals Form recrystallization->no_crystals Issue oiling_out Compound Oils Out recrystallization->oiling_out Issue column_chromatography->pure_product Successful poor_separation Poor Separation column_chromatography->poor_separation Issue impure_product->column_chromatography ts_recrys_solvent Try Different Solvent System no_crystals->ts_recrys_solvent ts_recrys_slow_cool Re-dissolve and Cool Slowly oiling_out->ts_recrys_slow_cool ts_column_solvent Optimize Mobile Phase poor_separation->ts_column_solvent ts_recrys_solvent->recrystallization ts_recrys_slow_cool->recrystallization ts_column_solvent->column_chromatography

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Troubleshooting low yields in the amidation of 4-fluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of 4-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction of 4-fluorophenylacetic acid is giving a low yield. What are the common causes?

Low yields in the amidation of 4-fluorophenylacetic acid can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Proper activation of the carboxylic acid is crucial. This can be achieved by converting it to a more reactive species like an acyl chloride or by using a coupling reagent.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. Anhydrous (dry) solvents are critical as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and low product yield.

  • Steric Hindrance: While 4-fluorophenylacetic acid itself is not exceptionally bulky, using a sterically hindered amine can slow down the reaction rate and lead to incomplete conversion.

  • Amine Basicity and Nucleophilicity: The nature of the amine is important. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly and may require more forcing conditions or highly efficient coupling reagents.

  • Inadequate Purification: Product loss during workup and purification can also contribute to low isolated yields.

Q2: Which coupling reagent should I choose for the amidation of 4-fluorophenylacetic acid?

The selection of a coupling reagent is critical and depends on factors like the scale of the reaction, the nature of the amine, and cost considerations. Here is a comparison of some commonly used coupling reagents:

Coupling ReagentAdditiveTypical BaseSolventReaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA, Et₃NDMF, DCM12-2480-95A common, cost-effective choice. The urea byproduct is water-soluble, which simplifies purification.[3][4]
HATU NoneDIPEA, 2,4,6-collidineDMF, NMP1-4>95Highly efficient and fast, especially for challenging or sterically hindered amines.[1][4][5] Generates a guanidinium byproduct.
DCC HOBtEt₃N, DMAP (cat.)DCM, THF8-1675-90Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration.[1]
PyBOP NoneDIPEA, NMMDMF, CH₂Cl₂2-690-98A phosphonium-based reagent that is a good alternative to uronium/aminium salts like HATU, especially for avoiding guanidinylation side products.[2][6]

Q3: I am observing side products in my reaction. What are they and how can I minimize them?

Common side products in the amidation of 4-fluorophenylacetic acid include:

  • N-acylurea: When using carbodiimide reagents like DCC or EDC without an additive, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity.[2] The addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can trap the O-acylisourea to form an active ester, minimizing N-acylurea formation.

  • Epimerization/Racemization: If you are using a chiral amine, racemization can be a significant issue, especially with prolonged reaction times, high temperatures, or the use of certain bases.[1][7][8] Using a less hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can help to minimize racemization.[7] Coupling reagents like HATU are known to be effective in suppressing racemization.[1]

  • Guanidinylation of the Amine: With uronium/aminium-based coupling reagents like HBTU or HATU, there is a possibility of the reagent reacting directly with the amine to form a guanidinium byproduct, especially if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.[6][9]

Q4: How should I purify the final amide product?

The purification strategy will depend on the properties of your product and the byproducts of the reaction.

  • Aqueous Workup: A standard aqueous workup is often the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities like excess amine and DIPEA, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt. A final wash with brine helps to remove residual water.

  • Filtration: If DCC was used as the coupling reagent, the insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration of the reaction mixture before the aqueous workup.[1]

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying the amide product from any remaining impurities. The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If the amide product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure product.

Troubleshooting Guides

Issue: Low Product Yield

// Activation Path activation_no [label="No", arrowhead=normal]; activation_yes [label="Yes", arrowhead=normal]; increase_reagent [label="Increase equivalents of coupling reagent.", fillcolor="#F1F3F4", fontcolor="#202124"]; change_reagent [label="Switch to a more potent coupling reagent (e.g., HATU).", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_activation [label="Pre-activate the carboxylic acid for 15-30 min before adding the amine.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path conditions_no [label="No", arrowhead=normal]; conditions_yes [label="Yes", arrowhead=normal]; use_anhydrous [label="Use anhydrous solvents and reagents.", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="Optimize reaction temperature (start at 0°C to RT).", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_base [label="Ensure appropriate base and stoichiometry are used.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Amine Path amine_no [label="No", arrowhead=normal]; amine_yes [label="Yes", arrowhead=normal]; check_purity [label="Check amine purity (NMR, LC-MS).", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_equivalents [label="Increase equivalents of amine (1.1-1.5 eq).", fillcolor="#F1F3F4", fontcolor="#202124"]; use_stronger_conditions [label="For poorly nucleophilic amines, use higher temperatures or a more reactive coupling agent.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workup Path workup_no [label="No", arrowhead=normal]; workup_yes [label="Yes", arrowhead=normal]; optimize_extraction [label="Optimize extraction pH and solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; minimize_transfers [label="Minimize material transfers.", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_activation; check_activation -> activation_no [label="No"]; activation_no -> increase_reagent -> change_reagent -> pre_activation -> end; check_activation -> activation_yes [label="Yes"]; activation_yes -> check_conditions; check_conditions -> conditions_no [label="No"]; conditions_no -> use_anhydrous -> optimize_temp -> optimize_base -> end; check_conditions -> conditions_yes [label="Yes"]; conditions_yes -> check_amine; check_amine -> amine_no [label="No"]; amine_no -> check_purity -> increase_equivalents -> use_stronger_conditions -> end; check_amine -> amine_yes [label="Yes"]; amine_yes -> check_workup; check_workup -> workup_no [label="No"]; workup_no -> optimize_extraction -> minimize_transfers -> end; check_workup -> workup_yes [label="Yes"]; workup_yes -> end; } A troubleshooting workflow for low amide yield.

Experimental Protocols

Protocol 1: Amidation using EDC and HOBt

This protocol is a general and cost-effective method for the amidation of 4-fluorophenylacetic acid.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base and EDC: Add diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Amidation using HATU

This protocol is highly efficient and recommended for challenging amines or when rapid reaction times are desired.

  • Preparation: To a round-bottom flask under an inert atmosphere, add 4-fluorophenylacetic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF or NMP.

  • Pre-activation: Add DIPEA or 2,4,6-collidine (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Amidation via the Acyl Chloride

This two-step protocol involves the formation of the more reactive acyl chloride intermediate.

Step 1: Formation of 4-Fluorophenylacetyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reaction: To the flask, add 4-fluorophenylacetic acid (1.0 eq.) and thionyl chloride (SOCl₂) (2.0-3.0 eq.). A catalytic amount of DMF can be added to accelerate the reaction.[10][11][12][13]

  • Heating: Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 4-fluorophenylacetyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • Amine Solution: In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in an anhydrous solvent like DCM.

  • Cooling: Cool the amine solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the crude 4-fluorophenylacetyl chloride (dissolved in a small amount of anhydrous DCM if desired) to the cooled amine solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification procedures described in Protocol 1.

Visualization of Key Processes

// Nodes start [label="Start: 4-Fluorophenylacetic Acid + Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; choose_method [label="Choose Amidation Method", fillcolor="#FBBC05", fontcolor="#202124"]; coupling_reagent [label="Coupling Reagent Method\n(e.g., EDC, HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_chloride [label="Acyl Chloride Method", fillcolor="#F1F3F4", fontcolor="#202124"]; run_reaction [label="Run Reaction under\nAnhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor Progress\n(TLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Chromatography/Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> choose_method; choose_method -> coupling_reagent; choose_method -> acyl_chloride; coupling_reagent -> run_reaction; acyl_chloride -> run_reaction; run_reaction -> monitor_reaction; monitor_reaction -> workup; workup -> purification; purification -> product; } General experimental workflow for amidation.

Coupling_Mechanism

References

Improving the reaction conditions for the synthesis of acetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of acetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no product yield in acetamide synthesis?

A1: Low or non-existent product yield is a frequent issue. The primary culprits often include:

  • Ineffective Amine Nucleophilicity: The nitrogen atom in the amine may not be sufficiently nucleophilic to attack the carbonyl carbon. This can be due to steric hindrance or electronic effects.[1]

  • Poor Carboxylic Acid Activation: The carboxylic acid must be activated to become a better electrophile. Direct reaction with an amine is generally inefficient due to a competing acid-base reaction.[2] The use of coupling reagents is crucial.[3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[1] Temperatures that are too low may result in a slow or stalled reaction, while excessively high temperatures can lead to product degradation or unwanted side reactions.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An improper ratio of the amine and carboxylic acid (or its activated form) can lead to incomplete conversion.[1]

  • Presence of Water: Many coupling reagents are sensitive to moisture, which can lead to their deactivation and hydrolysis of activated intermediates.

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent is critical for a successful amidation.[4] Key factors to consider include:

  • Substrate Scope: Some reagents are more effective for sterically hindered amines or electronically deactivated carboxylic acids.

  • Reaction Conditions: Reagents like carbodiimides (e.g., EDC, DCC) are widely used under mild conditions, which is beneficial for sensitive functional groups.[3][5]

  • Byproduct Removal: The byproducts of some coupling reagents can be difficult to remove. For example, the dicyclohexylurea (DCU) byproduct from DCC is often removed by filtration, while the byproduct from EDC is water-soluble, simplifying the work-up.[5]

  • Racemization: For chiral carboxylic acids, some coupling reagents and conditions can lead to racemization. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress this side reaction.[3]

Q3: My reaction is sluggish. How can I increase the reaction rate?

A3: To accelerate a slow reaction, consider the following strategies:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the rate. However, monitor for potential side reactions or degradation.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating.[3]

  • Optimize Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF and DCM are common, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[6][7][8]

  • Use a More Powerful Coupling Reagent: If a standard coupling reagent is not effective, switching to a more reactive one, such as HATU or PyBOP, may be beneficial.[9]

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: Common side reactions in acetamide synthesis include:

  • N-acylation of the Product: In some cases, the newly formed acetamide can react further.

  • Epimerization/Racemization: For chiral starting materials, loss of stereochemical integrity can occur. Using additives like HOBt can mitigate this.[3]

  • Formation of Ureas: When using carbodiimide coupling reagents, the activated carboxylic acid can rearrange to form an N-acylurea byproduct.

To minimize side reactions, ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants are sensitive to air or moisture, use purified reagents and solvents, and carefully control the reaction temperature.

Q5: What are the best practices for purifying my acetamide derivative?

A5: Purification strategies depend on the properties of your product:

  • Crystallization: If the product is a solid, recrystallization is often an effective method for achieving high purity.[10] Common solvent systems include mixtures of benzene and ethyl acetate or methanol and ether.[10]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[3] The eluent system (e.g., ethyl acetate/hexane) should be optimized based on the polarity of the product.[3]

  • Washing/Extraction: A typical work-up involves washing the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, followed by a brine wash.[3]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Carboxylic Acid Activation Use a coupling reagent (e.g., EDC/HOBt, HATU).Increased conversion to the desired amide.
Poor Amine Nucleophilicity Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine salt.Enhanced nucleophilic attack by the free amine.
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10°C.Accelerated reaction rate.
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).Minimized hydrolysis of the coupling reagent and activated intermediates.
Incorrect Stoichiometry Carefully check the molar equivalents of all reactants. A slight excess of the amine (1.1-1.2 eq.) is sometimes beneficial.Drives the reaction to completion.
Presence of Impurities
Observed Impurity Potential Cause Troubleshooting Step
Unreacted Carboxylic Acid Incomplete reaction or insufficient coupling reagent.Increase reaction time or add more coupling reagent. Wash the organic phase with a mild base (e.g., NaHCO₃ solution) during work-up.
N-Acylurea Byproduct (from carbodiimides) Rearrangement of the O-acylisourea intermediate.Add HOBt or a similar additive. Optimize reaction temperature.
Racemized/Epimerized Product High reaction temperature or inappropriate coupling reagent.Lower the reaction temperature. Use a racemization-suppressing additive like HOBt.

Experimental Protocols

Protocol 1: General Procedure for Acetamide Synthesis using EDC/HOBt Coupling

This protocol describes a standard method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[3]

Materials:

  • Substituted carboxylic acid (1.0 mmol)

  • Amine (1.0 mmol)

  • EDC·HCl (1.2 mmol)

  • HOBt (1.2 mmol)

  • Triethylamine (2.0 mmol) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10-20 mL)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DCM (10 mL).

  • Add the amine (1.0 mmol) to the solution.

  • Add triethylamine (2.0 mmol) to the reaction mixture.

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Acetamides

This protocol outlines a rapid synthesis of acetamides using microwave irradiation.[3]

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • Coupling reagent (e.g., HATU, 1.2 mmol)

  • DIPEA (2.0 mmol)

  • Anhydrous DMF (3-5 mL)

Procedure:

  • In a microwave synthesis vial, combine the carboxylic acid (1.0 mmol), amine (1.1 mmol), coupling reagent (1.2 mmol), and DIPEA (2.0 mmol).

  • Add anhydrous DMF (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visual Guides

Troubleshooting_Low_Yield start Low or No Product Yield check_activation Is the carboxylic acid properly activated? start->check_activation check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes solution_coupling Use a suitable coupling reagent (e.g., EDC, HATU). check_activation->solution_coupling No check_conditions Are the reaction conditions optimal? check_amine->check_conditions Yes solution_base Add a non-nucleophilic base (e.g., DIPEA). check_amine->solution_base No check_workup Was the product lost during work-up/purification? check_conditions->check_workup Yes solution_temp Optimize temperature and reaction time. check_conditions->solution_temp No (Temp/Time) solution_solvent Use anhydrous solvents under inert atmosphere. check_conditions->solution_solvent No (Solvent) solution_purification Optimize purification method (e.g., chromatography, recrystallization). check_workup->solution_purification Yes

Caption: Troubleshooting workflow for low product yield in acetamide synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Carboxylic Acid, Amine, and Additives solvent 2. Dissolve in Anhydrous Solvent reagents->solvent coupling 3. Add Coupling Reagent solvent->coupling stir 4. Stir at RT or Heat (Conventional/Microwave) coupling->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench Reaction & Extract monitor->quench wash 7. Wash Organic Layer quench->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product Pure Acetamide Derivative purify->product

Caption: General experimental workflow for the synthesis of acetamide derivatives.

References

Technical Support Center: Synthesis and Purification of 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)acetamide. It focuses on the formation of common side products and provides detailed methodologies for their removal to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent laboratory-scale synthetic routes are the amidation of 4-fluorophenylacetic acid and the partial hydrolysis of 4-fluorophenylacetonitrile. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the primary side products I should expect in my synthesis?

A2: The expected side products are directly related to the synthetic route chosen:

  • From 4-fluorophenylacetic acid: The most common impurity is unreacted 4-fluorophenylacetic acid.

  • From 4-fluorophenylacetonitrile: You may encounter unreacted 4-fluorophenylacetonitrile and the over-hydrolyzed product, 4-fluorophenylacetic acid.

Q3: How can I detect the presence of these side products?

A3: Thin-Layer Chromatography (TLC) is a quick method to monitor the reaction progress and identify the presence of impurities. 1H NMR spectroscopy is highly effective for identifying and quantifying the main product and key impurities based on their characteristic chemical shifts. For instance, the carboxylic acid proton of 4-fluorophenylacetic acid will appear as a broad singlet far downfield (typically >10 ppm), while the nitrile group lacks protons and would be identified by the absence of amide protons and a different methylene signal compared to the product.

Q4: What is the most effective method for removing 4-fluorophenylacetic acid from my product?

A4: An aqueous wash with a mild base, such as a saturated sodium bicarbonate (NaHCO3) solution, is very effective.[1] The acidic 4-fluorophenylacetic acid will be deprotonated to its water-soluble carboxylate salt and partitioned into the aqueous layer, while the neutral this compound remains in the organic phase.

Q5: My product has "oiled out" during recrystallization. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solid. To resolve this, you can add more of the primary (good) solvent to fully dissolve the oil, then cool the solution very slowly to promote crystal formation. Alternatively, a different solvent system may be required.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis
Observation Potential Cause Recommended Solution
TLC shows a spot with a lower Rf value than the product. Presence of unreacted 4-fluorophenylacetic acid.Perform an extractive workup with saturated sodium bicarbonate solution.
TLC shows a spot with a higher Rf value than the product. Presence of unreacted 4-fluorophenylacetonitrile.Optimize reaction time and temperature for the hydrolysis. Purify the crude product using flash column chromatography.
1H NMR spectrum shows a broad singlet around 10-12 ppm. Contamination with 4-fluorophenylacetic acid.Wash the organic solution of your product with saturated NaHCO3 solution.
1H NMR spectrum shows unexpected aromatic signals or a different CH2 signal integration. Presence of unreacted 4-fluorophenylacetonitrile or other aromatic impurities.Purify by flash column chromatography or recrystallization.
Problem 2: Difficulty with Purification
Observation Potential Cause Recommended Solution
Low recovery after recrystallization. The product is too soluble in the chosen solvent or solvent system.Choose a less polar solvent system or a single solvent in which the product has lower solubility at room temperature. Common solvent systems for similar compounds include hexane/ethyl acetate or ethanol/water.[2]
Product co-elutes with impurities during column chromatography. The chosen eluent system does not provide sufficient resolution.Modify the polarity of the eluent. A common starting point for normal phase silica gel chromatography is a mixture of hexane and ethyl acetate.[3] A shallow gradient elution can improve separation.
Product appears as an oil instead of a solid. The product may have a low melting point or be contaminated with impurities that depress the melting point.Ensure all starting materials are consumed. Purify via flash chromatography before attempting recrystallization.

Summary of Potential Side Products

Side Product Name Structure Molecular Weight ( g/mol ) Identification Method
4-Fluorophenylacetic acidFC6H4CH2COOH154.131H NMR (broad singlet >10 ppm for -COOH), Aqueous base extraction
4-FluorophenylacetonitrileFC6H4CH2CN135.141H NMR (characteristic CH2 shift, absence of amide protons), IR (nitrile stretch ~2250 cm⁻¹)

Experimental Protocols

Protocol 1: Synthesis from 4-Fluorophenylacetic Acid via Acid Chloride

This two-step protocol involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Step 1: Formation of 4-Fluorophenylacetyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-fluorophenylacetic acid (1 equivalent) in a dry, non-polar solvent like dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluorophenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 4-fluorophenylacetyl chloride in a dry aprotic solvent like DCM.

  • Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Dilute the mixture with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

Protocol 2: Synthesis from 4-Fluorophenylacetonitrile via Hydrolysis

This method employs a controlled hydrolysis of the nitrile to the primary amide.

  • In a round-bottom flask, dissolve 4-fluorophenylacetonitrile (1 equivalent) in a suitable solvent like tert-butanol or DMSO.

  • Add powdered potassium hydroxide (2 equivalents).

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide solution.

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

Protocol 3: Purification by Recrystallization (Two-Solvent Method)
  • Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate or ethanol) in which the compound is soluble.

  • While the solution is hot, add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy.

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

G cluster_synthesis Synthesis Workflow (from Carboxylic Acid) Start Start AcidChloride Convert 4-Fluorophenylacetic Acid to Acid Chloride Start->AcidChloride Thionyl Chloride Amidation React with Ammonia AcidChloride->Amidation NH3 Workup Aqueous Workup Amidation->Workup CrudeProduct Crude this compound Workup->CrudeProduct

Caption: Synthesis workflow starting from 4-fluorophenylacetic acid.

G cluster_hydrolysis Synthesis Workflow (from Nitrile) Start Start Hydrolysis Partial Hydrolysis of 4-Fluorophenylacetonitrile Start->Hydrolysis H2O2, KOH Precipitation Precipitate in Water Hydrolysis->Precipitation Filtration Filter and Dry Precipitation->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct

Caption: Synthesis workflow starting from 4-fluorophenylacetonitrile.

G cluster_formation Side Product Formation Pathways Nitrile 4-Fluorophenyl- acetonitrile Acid 4-Fluorophenyl- acetic Acid Nitrile->Acid Complete Hydrolysis Product 2-(4-Fluorophenyl) -acetamide Nitrile->Product Partial Hydrolysis Product->Acid Over-Hydrolysis (Side Reaction)

Caption: Formation of product and side product from nitrile hydrolysis.

G Crude Crude Product CheckPurity Check Purity (TLC/NMR) Crude->CheckPurity IsAcidic Acidic Impurity (e.g., Carboxylic Acid)? CheckPurity->IsAcidic Wash Wash with NaHCO3(aq) IsAcidic->Wash Yes IsPure Purity > 95%? IsAcidic->IsPure No Wash->IsPure Recrystallize Recrystallize IsPure->Recrystallize No, a single major impurity Pure Pure Product IsPure->Pure Yes Column Flash Column Chromatography Recrystallize->Column Still Impure Recrystallize->Pure Column->Pure

Caption: Troubleshooting workflow for the purification of the final product.

References

Stability issues of 2-(4-Fluorophenyl)acetamide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(4-Fluorophenyl)acetamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1] The amide linkage is susceptible to cleavage under acidic or basic conditions, which is a common degradation route for pharmaceuticals containing this functional group.[1][2][3]

  • Hydrolysis: The amide bond can be hydrolyzed to form 2-(4-fluorophenyl)acetic acid and ammonia. This reaction can be catalyzed by the presence of acids or bases.[2][4][5]

  • Oxidation: While the molecule does not contain functional groups that are highly susceptible to oxidation, degradation may occur in the presence of strong oxidizing agents or radical initiators.[6][7]

  • Photolysis: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[8][9]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. The container should be well-sealed to prevent moisture ingress, which could facilitate hydrolysis. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method is required to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be validated to ensure it can separate the parent compound from any potential degradation products.[10]

Potential Degradation Pathway: Amide Hydrolysis

The most common degradation pathway for this compound is the hydrolysis of the amide bond, yielding 2-(4-fluorophenyl)acetic acid and ammonia. This reaction is typically accelerated under acidic or basic conditions.

G cluster_main Amide Hydrolysis of this compound parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis H₂O product1 2-(4-fluorophenyl)acetic acid hydrolysis->product1 product2 Ammonia hydrolysis->product2

Amide Hydrolysis Pathway.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11] A typical study involves exposing the compound to stress conditions more severe than accelerated stability testing.[10][12]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions: Expose the stock solution to the following stress conditions as outlined in the table below.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2, 6, 12, 24 hours
Oxidative 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal Solid State80 °C24, 48, 72 hours
Photolytic Solution & SolidICH Option 2As per ICH Q1B

Table 1: Recommended Conditions for Forced Degradation Study.

Data Presentation

Summary of Forced Degradation Results (Hypothetical)
Stress Condition% Degradation (Approx.)Number of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24h 15%14.5 min
0.1 M NaOH, 60°C, 24h 25%14.5 min
3% H₂O₂, RT, 24h < 5%1 (minor)6.2 min
Thermal (80°C), 72h < 2%0-
Photolytic (ICH) 8%25.8 min, 7.1 min
Control < 1%0-

Table 2: Hypothetical Results of Forced Degradation Study.

Troubleshooting Guide

Q1: I see an unexpected peak in my HPLC chromatogram during a stability study. What should I do?

A1: An unexpected peak could be a degradant, an impurity from the starting material, or an artifact from the sample matrix or mobile phase.

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters (e.g., tailing factor, resolution, repeatability).

  • Analyze a Blank: Inject a blank sample (solvent without the analyte) to rule out contamination from the solvent or mobile phase.

  • Review Forced Degradation Data: Compare the retention time of the unknown peak with the degradant peaks observed during the forced degradation study.

  • Mass Balance Assessment: If significant degradation has occurred, ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration. Poor mass balance may indicate that some degradants are not being detected by the current method.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if necessary) & Dilute sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate report Report Findings evaluate->report

Forced Degradation Experimental Workflow.

Q2: My peak shapes are poor (e.g., tailing or fronting) for the parent compound or degradants. How can I improve this?

A2: Poor peak shape can affect the accuracy of quantification.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjust the pH to ensure the analyte and degradants are in a single ionic form.[13]

  • Column Condition: The column may be contaminated or degraded. Try washing the column with a strong solvent or replace it if necessary.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with, and preferably weaker than, the mobile phase to avoid peak distortion.[13][14]

Q3: I am observing a loss of the parent compound, but no significant degradation peaks are appearing. What could be the issue?

A3: This is often referred to as a "mass balance" issue and can be caused by several factors.

  • Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by the UV detector. Try using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).

  • Precipitation: The compound or its degradants may have precipitated out of the solution under the stress conditions. Visually inspect the sample vials.

  • Adsorption: The compound or degradants may be adsorbing to the vial surface or the HPLC column.

  • Volatile Degradants: A degradation product could be a volatile compound that is lost from the sample.

G cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed check_blank Inject Blank Sample start->check_blank peak_present Peak in Blank? check_blank->peak_present source_contamination Source is Contamination (Solvent, Glassware, etc.) peak_present->source_contamination Yes check_forced_degradation Compare with Forced Degradation Profile peak_present->check_forced_degradation No match_found Match Found? check_forced_degradation->match_found is_degradant Peak is a Degradant match_found->is_degradant Yes is_impurity Peak is Likely an Impurity from Starting Material or a New Degradant. Further investigation needed. match_found->is_impurity No

Troubleshooting Workflow for Unexpected Peaks.

References

Technical Support Center: Overcoming Solubility Challenges of Phenylacetamide Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with phenylacetamide compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my phenylacetamide compounds have poor aqueous solubility?

A1: Phenylacetamide compounds often exhibit poor aqueous solubility due to the presence of the hydrophobic phenyl ring.[1][2] While the amide and other functional groups can contribute to polarity, the non-polar nature of the phenyl group often dominates, leading to limited solubility in aqueous-based biological assay buffers and cell culture media.[1][2]

Q2: What is the immediate consequence of poor compound solubility in my biological assay?

A2: Poor solubility can lead to several problems, including underestimated biological activity, reduced hit rates in high-throughput screening (HTS), variable and inaccurate data, and discrepancies between enzymatic and cell-based assays.[3][4][5] If the compound precipitates, the actual concentration in the assay will be lower than intended, leading to erroneous results.[6]

Q3: I dissolve my phenylacetamide compound in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

A3: This common phenomenon is known as "crashing out."[1] It occurs because the compound is moved from a favorable organic solvent (DMSO) to a less favorable aqueous environment.[1] The dramatic change in solvent polarity causes the compound's solubility to decrease sharply, leading to precipitation.[7][8]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To avoid solvent-induced toxicity and other artifacts, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[1][9] Higher concentrations of DMSO can have biological effects on their own and may interfere with the assay.[5]

Q5: Can freeze-thaw cycles of my DMSO stock solutions affect compound solubility?

A5: Yes, repeated freeze-thaw cycles can lead to compound precipitation from DMSO stocks.[3][10] This can happen for several reasons, including the absorption of water by the hygroscopic DMSO, which reduces its solvating power for hydrophobic compounds, and the potential for the compound to convert to a less soluble, more stable crystalline form.[5][10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Question: My phenylacetamide compound, dissolved in 100% DMSO, immediately forms a precipitate when I dilute it into my cell culture medium or phosphate-buffered saline (PBS). How can I prevent this?

Answer: This is a classic case of a hydrophobic compound "crashing out" of solution. Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) to minimize solvent effects and potential toxicity.[9]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[7][9]

  • Slow Addition and Agitation: Add the compound stock solution dropwise to the assay medium while gently vortexing or swirling.[7] This promotes rapid dispersal and prevents localized high concentrations that can trigger precipitation.

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can increase the solubility of your compound.[7][9]

Issue 2: Compound Precipitates in the Well Plate During Incubation

Question: My assay plate looks fine after adding the compound, but after a few hours in the incubator, I see a crystalline or cloudy precipitate in the wells. What is causing this delayed precipitation?

Answer: Delayed precipitation can be due to several factors related to the compound's stability and the assay conditions:

  • Metastable Supersaturated Solution: You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to precipitate out to reach its equilibrium solubility.

  • Temperature Fluctuations: Minor temperature changes during incubation can affect solubility. Ensure your incubator maintains a stable temperature.[1]

  • pH Changes in Culture Media: For ionizable phenylacetamide derivatives, cellular metabolism can alter the pH of the culture medium, which can in turn affect the compound's solubility.[9] Monitor the pH and consider more frequent media changes for dense cultures.

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility over time.[11][12]

Issue 3: Inconsistent Results and Poor Reproducibility in Bioassays

Question: I am getting highly variable results between replicate wells and experiments. Could this be related to solubility?

Answer: Absolutely. Poor solubility is a major cause of poor data reproducibility.[3][4]

  • Inconsistent Microprecipitation: The amount of compound that precipitates can vary from well to well, leading to different effective concentrations and, consequently, variable biological responses.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the amount of compound available to interact with the biological target.

  • Stock Solution Instability: If your DMSO stock solution is not stable and the compound is slowly precipitating over time, this will lead to inconsistent results in assays performed on different days.[10][13] It is recommended to prepare fresh stock solutions or use aliquots to avoid repeated freeze-thaw cycles.[7]

Strategies for Enhancing Solubility

When standard dilution techniques are insufficient, the following methods can be employed to improve the solubility of phenylacetamide compounds.

Co-Solvent Systems

Using a mixture of solvents can often be more effective at maintaining solubility than a single solvent.

  • DMSO/Ethanol Mixtures: For some compounds, a combination of DMSO and ethanol in the stock solution can improve solubility upon aqueous dilution.

  • Other Co-solvents: Other water-miscible organic solvents like polyethylene glycol (PEG) or glycerol can also be explored, but their compatibility with the specific assay must be validated.[14][15]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationAdvantagesConsiderations
Dimethyl Sulfoxide (DMSO)< 0.5%High solubilizing power for many nonpolar compounds.Can be toxic to cells at higher concentrations; hygroscopic.[1][5]
Ethanol< 1%Less toxic than DMSO for some cell lines.Lower solubilizing power for highly hydrophobic compounds.
Polyethylene Glycol (PEG) 300/4001-5%Generally low toxicity.Can be viscous; potential for interactions with assay components.
Glycerol1-10%Low toxicity; can help stabilize proteins.High viscosity; may not be a strong solubilizer for all compounds.[14]
Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[16][17][18]

  • Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations and biological research to enhance drug solubility and delivery.[17][19]

  • Mechanism: The hydrophobic phenyl group of the phenylacetamide can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, increasing the overall solubility of the complex.[16]

Table 2: Comparison of Commonly Used Cyclodextrins

Cyclodextrin DerivativeAqueous Solubility ( g/100 mL)Key Features
β-Cyclodextrin (β-CD)~1.85Lower cost; potential for nephrotoxicity in vivo.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)> 50High aqueous solubility; low toxicity; commonly used in parenteral formulations.[17]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)> 50High aqueous solubility; negatively charged, which can influence interactions.
pH Adjustment

For phenylacetamide derivatives with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly impact solubility.[20][21]

  • Acidic Compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.

  • Basic Compounds: Decreasing the pH below the pKa will protonate the basic group, leading to the formation of a more soluble salt.

It is crucial to ensure that the adjusted pH is compatible with the biological assay and does not affect the activity of the target protein or the health of the cells.

Experimental Protocols

Protocol 1: Preparation of a Phenylacetamide Stock Solution and Serial Dilution

This protocol describes a standard method for preparing a compound stock solution in DMSO and performing a serial dilution into an aqueous buffer to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of the phenylacetamide compound.

    • Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Visually inspect for any undissolved particulates.

  • Create an Intermediate Dilution:

    • Pre-warm your aqueous assay buffer or cell culture medium to 37°C.[7]

    • Perform an intermediate dilution of the DMSO stock solution into the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution with 2% DMSO.

  • Perform Final Dilutions:

    • Use the intermediate dilution to make the final serial dilutions for your assay. This ensures that the DMSO concentration is further lowered at each step.

    • For example, take 50 µL of the 200 µM intermediate solution and add it to 50 µL of pre-warmed medium to get a 100 µM final concentration with 1% DMSO. Repeat for the desired concentration range.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol provides a method for using HP-β-CD to prepare a more soluble formulation of a phenylacetamide compound.

  • Prepare the HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer.

    • Gently warm and stir the solution until the HP-β-CD is completely dissolved.

  • Complexation Method 1: Co-solvent Evaporation (for solid formulation)

    • Dissolve the phenylacetamide compound in a suitable organic solvent (e.g., methanol or ethanol).

    • Add this solution to the aqueous HP-β-CD solution.

    • Stir the mixture for 24-48 hours to allow for complex formation.

    • Remove the organic solvent using a rotary evaporator to obtain an aqueous solution of the complex, which can then be lyophilized to a powder.[22]

  • Complexation Method 2: Kneading Method

    • Create a paste of the phenylacetamide compound with a small amount of water or ethanol.

    • Add the HP-β-CD powder and knead the mixture thoroughly for 30-60 minutes.

    • Dry the resulting mixture and dissolve it in the assay buffer.

  • Assay Preparation:

    • Dissolve the prepared phenylacetamide-HP-β-CD complex powder directly into the aqueous assay buffer to the desired final concentration.

    • Alternatively, dilute the aqueous solution of the complex prepared in step 2.3 into the final assay medium.

Visualizations

experimental_workflow Experimental Workflow for Compound Solubilization cluster_prep Stock Preparation cluster_dilution Dilution & Assay cluster_troubleshooting Troubleshooting start Weigh Phenylacetamide Compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve intermediate_dilution Intermediate Dilution in Pre-warmed (37°C) Aqueous Buffer dissolve->intermediate_dilution final_dilution Serial Dilution to Final Working Concentrations intermediate_dilution->final_dilution add_to_assay Add to Biological Assay final_dilution->add_to_assay check_solubility Precipitation Observed? add_to_assay->check_solubility solution1 Use Co-solvents (e.g., Ethanol, PEG) check_solubility->solution1 Yes solution2 Use Cyclodextrins (e.g., HP-β-CD) check_solubility->solution2 Yes solution3 Adjust pH of Buffer check_solubility->solution3 Yes end Proceed with Assay check_solubility->end No

Caption: Workflow for preparing and solubilizing phenylacetamide compounds for biological assays.

cyclodextrin_mechanism Mechanism of Cyclodextrin Solubilization cluster_properties Properties cluster_complex Inclusion Complex Formation phenylacetamide Phenylacetamide (Poorly Soluble) phenyl_group Hydrophobic Phenyl Group phenylacetamide->phenyl_group cyclodextrin Cyclodextrin cd_interior Hydrophobic Cavity cyclodextrin->cd_interior cd_exterior Hydrophilic Exterior cyclodextrin->cd_exterior inclusion_complex Water-Soluble Inclusion Complex phenyl_group->inclusion_complex Encapsulated in cd_interior->inclusion_complex Encapsulates cd_exterior->inclusion_complex Interacts with Water

Caption: How cyclodextrins encapsulate hydrophobic molecules to increase aqueous solubility.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Compound Precipitation in Assay q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce final DMSO concentration. q1->a1_yes Yes q2 Was a single-step dilution used? q1->q2 No a1_yes->q2 a1_no Proceed to next check. a2_yes Use serial dilutions in pre-warmed buffer. q2->a2_yes Yes q3 Is the compound ionizable? q2->q3 No a2_yes->q3 a2_no Proceed to next check. a3_yes Test pH modification of the buffer. q3->a3_yes Yes a3_no Consider advanced formulations. q3->a3_no No end Use Cyclodextrins or other solubilizing agents. a3_yes->end a3_no->end

Caption: A logical decision tree for troubleshooting common solubility problems in biological assays.

References

Refining crystallization methods for obtaining high-quality crystals of 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining crystallization methods to obtain high-quality crystals of 2-(4-Fluorophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the crystallization of this compound?

A1: Crystallization of this compound is a purification technique based on the principle that its solubility in a given solvent increases with temperature.[1][2] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of purer crystals, while impurities remain dissolved in the solvent (mother liquor).[3][4]

Q2: Which solvents are suitable for the crystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5] Based on the structure of the molecule (an aromatic amide), polar solvents are generally good candidates. Ethanol has been successfully used for the crystallization of a closely related compound, 2-azido-N-(4-fluorophenyl)acetamide.[6][7] Other potential solvents include methanol, isopropanol, and acetone, or a mixed solvent system such as ethanol-water.[8]

Q3: How can I improve the yield of my crystals?

A3: To improve crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly and then placing it in an ice bath can help maximize the precipitation of the crystals.[1]

Q4: What are the key characteristics of high-quality crystals?

A4: High-quality crystals are typically well-formed with defined edges and faces, are of a consistent size, and are free from inclusions of solvent or impurities. In many pharmaceutical applications, controlling the specific polymorphic form of the crystal is also critical, as different polymorphs can have different physical properties, such as solubility and stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid, preventing nucleation.- The presence of impurities is inhibiting crystallization.- Reduce Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a small "seed" crystal of the pure compound if available.- Slow Cooling: Ensure the solution cools slowly. Insulate the flask to allow for gradual temperature decrease.[3][5]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Significant impurities are present, lowering the melting point of the mixture.- Adjust Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the original solvent.- Lower Crystallization Temperature: If possible, use a solvent with a lower boiling point.- Slower Supersaturation: Reduce the cooling rate or use a more dilute solution to approach the saturation point more slowly.- Seeding: Introduce seed crystals at a temperature just below the saturation point to encourage direct crystallization.
Crystals are very fine or needle-like. - The solution cooled too quickly, leading to rapid nucleation and minimal crystal growth.- Slower Cooling: Allow the solution to cool to room temperature undisturbed over a longer period before moving it to an ice bath.[3][5]- Use a Different Solvent: A solvent in which the compound has slightly higher solubility at room temperature may promote the growth of larger crystals.
Low recovery of the crystallized product. - Too much solvent was used initially.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization occurred during hot filtration.- Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals.- Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution.[3]- Preheat Filtration Apparatus: Ensure the funnel and receiving flask are preheated to prevent the solution from cooling and crystallizing prematurely during filtration.
Discolored crystals. - Colored impurities are present in the starting material.- Charcoal Treatment: Before cooling, add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the colored impurities. Be aware that charcoal can also adsorb some of the desired product.

Data Presentation

Estimated Solubility of this compound in Common Solvents

The following table provides an estimated, qualitative summary of the solubility of this compound based on the general behavior of similar aromatic amides. Actual quantitative solubility data may vary and should be determined experimentally for precise applications.

Solvent Solubility at 20°C (approx.) Solubility at Boiling Point (approx.) Suitability for Recrystallization
WaterLowModeratePotentially suitable, especially in a mixed solvent system.
EthanolModerateHighGood
MethanolModerateHighGood
IsopropanolLow to ModerateHighGood
AcetoneHighVery HighPotentially less suitable due to high solubility at lower temperatures.
HexaneVery LowVery LowUnsuitable as a primary solvent, but could be used as an anti-solvent.
TolueneLowModerateMay be suitable, but less common for this class of compounds.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol
  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate until the ethanol begins to boil. Continue adding small portions of hot ethanol until the solid has just completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, preheat a gravity filtration setup (funnel and receiving flask) with hot ethanol. Filter the hot solution quickly to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-formed crystals should start to appear. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for further air drying.

Protocol 2: Mixed Solvent Recrystallization using Ethanol-Water
  • Dissolution: Dissolve the impure this compound in the minimum amount of boiling ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol-water mixture for washing the crystals.

Mandatory Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Impure Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration slow_cool Slow Cooling hot_filtration->slow_cool ice_bath Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry end High-Quality Crystals dry->end

Caption: General experimental workflow for the recrystallization of this compound.

troubleshooting_guide cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent boil_off Boil off excess solvent too_much_solvent->boil_off Yes scratch_seed Scratch flask or add seed crystal too_much_solvent->scratch_seed No high_supersaturation High supersaturation? oiling_out->high_supersaturation slow_cooling Cool more slowly high_supersaturation->slow_cooling Yes add_anti_solvent Use mixed solvent system high_supersaturation->add_anti_solvent No check_mother_liquor Concentrate mother liquor low_yield->check_mother_liquor cold_wash Wash with ice-cold solvent low_yield->cold_wash

Caption: Troubleshooting decision tree for common crystallization issues.

References

Addressing common issues in the spectroscopic analysis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of fluorinated compounds. The content is tailored for researchers, scientists, and drug development professionals.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] However, its unique properties, such as the vast chemical shift range and large coupling constants, can present specific challenges.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can interfere with accurate integration and phasing.[4]

  • Common Causes:

    • Large Spectral Width: The wide chemical shift range of ¹⁹F NMR often necessitates a large spectral width, which can lead to baseline distortions.[1][4]

    • Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a roll in the baseline.[4]

    • Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline issues.[4]

    • Probe Background Signals: Fluorine-containing materials within the NMR probe (e.g., Teflon components) can generate broad, underlying signals that contribute to an uneven baseline.[4][5]

  • Troubleshooting Steps:

    • Optimize Spectral Width: Set the spectral width to encompass all expected signals but avoid excessively large ranges if possible.

    • Careful Phasing: Manually phase the spectrum with minimal first-order correction.

    • Use a Backward Linear Prediction: Apply a backward linear prediction to the first few points of the FID to correct for acoustic ringing.

    • Acquire a Background Spectrum: Run a spectrum of the NMR tube and solvent alone to identify any probe background signals.

G Troubleshooting Workflow for Distorted Baselines in ¹⁹F NMR start Distorted Baseline in ¹⁹F NMR Spectrum check_sw Is the Spectral Width (SW) excessively large? start->check_sw reduce_sw Reduce SW to cover only signals of interest check_sw->reduce_sw Yes check_phasing Is a large first-order phase correction applied? check_sw->check_phasing No reduce_sw->check_phasing rephase Manually re-phase with minimal first-order correction check_phasing->rephase Yes check_ringing Observe initial points of the FID for oscillations check_phasing->check_ringing No rephase->check_ringing lp Apply backward linear prediction to the FID check_ringing->lp Yes check_background Is there a broad, underlying signal from the probe? check_ringing->check_background No lp->check_background background_scan Acquire a background spectrum (solvent only) for subtraction check_background->background_scan Yes end Improved Baseline check_background->end No background_scan->end

Troubleshooting workflow for distorted baselines.

Q2: I see small, uneven peaks around my main signal. What are they?

These are likely ¹³C satellite peaks.

  • Explanation:

    • The natural abundance of ¹³C is approximately 1.1%.[4] Therefore, a small percentage of your fluorinated analyte will have a ¹³C atom adjacent to a ¹⁹F atom, leading to ¹³C-¹⁹F coupling.[4]

    • These satellite peaks are often asymmetric in ¹⁹F NMR spectra. This is due to the isotope effect of ¹³C on the ¹⁹F chemical shift, which causes the center of the satellite doublet to not align perfectly with the main peak arising from molecules with a ¹²C atom.[4][6][7]

Q3: How can I improve the poor signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum?

A low S/N can be a limiting factor, especially for samples with low concentrations.

  • Solutions:

    • Increase the Number of Scans: This is the most straightforward way to improve the S/N. The S/N increases with the square root of the number of scans.

    • Optimize Probe Tuning and Matching: Ensure the NMR probe is correctly tuned and matched for the ¹⁹F frequency.[8][9] Improper tuning can lead to significant signal loss.[10]

    • Check Sample Concentration: If possible, increase the concentration of the analyte.

    • Use an Appropriate Pulse Angle: A smaller pulse angle (e.g., 30-45 degrees) can allow for a shorter relaxation delay, enabling more scans in a given amount of time.[11]

Q4: My quantitative ¹⁹F NMR (qNMR) results are not accurate. What could be the problem?

Quantitative ¹⁹F NMR requires careful experimental setup to ensure accuracy.

  • Key Considerations for Accurate qNMR:

    • Homogeneous Excitation: The very wide chemical shift range of ¹⁹F can make it difficult to excite all nuclei uniformly, which is crucial for accurate quantification.[6][12] This can lead to signals further from the transmitter frequency having reduced intensity.[12]

    • Sufficient Relaxation Delay: Fluorine nuclei can have long spin-lattice relaxation times (T₁). A short relaxation delay (D1) between scans can lead to incomplete relaxation, causing systematic errors in integration.[3][12] The relaxation delay should be at least 5 times the longest T₁ of the signals of interest.[3]

    • Appropriate Reference Standard: Use a certified reference material (CRM) as an internal standard. The standard should be soluble in the same solvent as the analyte, be stable, and have a signal that does not overlap with the analyte signals.[6][7]

Experimental Protocols

Protocol 1: General ¹⁹F NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the fluorinated compound and an internal standard in a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune and match the appropriate NMR probe channel to the ¹⁹F frequency.[8][11]

  • Acquisition:

    • Set the ¹⁹F transmitter frequency close to the center of the expected chemical shift range.

    • Define an appropriate spectral width to cover all signals of interest.[11]

    • For quantitative analysis, set the relaxation delay to at least 5 times the longest T₁ value.

    • Set the pulse angle (e.g., 90° for qualitative, 30-45° for faster quantitative acquisition with sufficient relaxation delay).[11]

    • Acquire the FID with a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Integrate the signals of interest and the internal standard for quantification.

G General ¹⁹F NMR Experimental Workflow prep Sample Preparation (Analyte + Standard in Solvent) setup Spectrometer Setup (Lock, Shim, Tune & Match) prep->setup acquire Data Acquisition (Set SW, D1, Pulse Angle, Scans) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Integration, Chemical Shift Analysis) process->analyze

A general workflow for a ¹⁹F NMR experiment.
Data Presentation

Table 1: Common ¹⁹F NMR Reference Standards

The chemical shifts of ¹⁹F are typically referenced to CFCl₃ (Trichlorofluoromethane) at 0.00 ppm.[13][14]

CompoundFormulaChemical Shift (δ) vs. CFCl₃ (ppm)
TrichlorofluoromethaneCFCl₃0.00
Trifluoroacetic acidCF₃COOH-76.55
HexafluorobenzeneC₆F₆-164.9
MonofluorobenzeneC₆H₅F-113.15
1,1,1-TrifluorotolueneC₆H₅CF₃-63.72
3,5-Bis(trifluoromethyl)benzoic acidC₉H₄F₆O₂-61.3 (in DMSO-d₆)[6][7]
Aqueous Fluoride (as KF)F⁻ (aq)-125.3

Note: A positive chemical shift indicates a downfield shift (higher frequency), while a negative value corresponds to an upfield shift (lower frequency).[13][14] Some older literature may use a reversed sign convention.[13][14]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(4-Fluorophenyl)acetamide and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological profiles of 2-(4-Fluorophenyl)acetamide and 2-(4-chlorophenyl)acetamide, focusing on the activities of their key derivatives.

This guide provides a comparative overview of the biological activities of this compound and its chloro-analogue, 2-(4-chlorophenyl)acetamide. Due to a lack of direct comparative studies on the parent compounds, this analysis focuses on the reported activities of their closely related derivatives, providing valuable insights into their potential therapeutic applications. The primary activities explored are anticancer and antimicrobial effects, supported by experimental data and detailed methodologies.

I. Comparative Biological Activity

The substitution of a fluorine atom with a chlorine atom at the para position of the phenyl ring in phenylacetamide derivatives can significantly influence their biological profile. The following sections summarize the observed activities for derivatives of each compound.

Anticancer Activity

Derivatives of This compound have been investigated for their potential as anticancer agents. Studies have shown that N-phenylacetamide derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

In contrast, derivatives of 2-(4-chlorophenyl)acetamide have also been explored for their anticancer properties, with some demonstrating significant activity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCell LineIC₅₀ (µM)
Derivative APC3 (Prostate Carcinoma)52[1][2]
Derivative BPC3 (Prostate Carcinoma)80[1][2]
Derivative BMCF-7 (Breast Carcinoma)100[1][2]
Imatinib (Reference)PC3 (Prostate Carcinoma)40[1][2]
Imatinib (Reference)MCF-7 (Breast Carcinoma)98[1][2]

Note: Derivative A is a 2-(4-Fluorophenyl)-N-phenylacetamide with a meta-nitro substitution on the N-phenyl ring. Derivative B has a para-nitro substitution on the N-phenyl ring.

Antimicrobial Activity

The presence of a chloro substituent in acetamide derivatives has been suggested to enhance antimicrobial activity.[3] Derivatives of 2-(4-chlorophenyl)acetamide have been synthesized and evaluated for their antibacterial effects.

Table 2: Antibacterial Activity of 2-Amino-N-(p-Chlorophenyl)acetamide Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
Derivative CAcinetobacter baumanniiModerate to High[4]
Derivative CPseudomonas aeruginosaModerate to High[4]
Derivative CStaphylococcus aureusModerate to High[4]

Note: Derivative C represents a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives. Specific quantitative data for inhibition zones were not detailed in the source but were described as moderate to high.

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

a. Cell Culture and Treatment:

  • Cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (derivatives of this compound or 2-(4-chlorophenyl)acetamide).

  • The plates are then incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

b. MTT Assay Procedure:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere add_compound Add Test Compounds adhere->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

MTT Assay Workflow for Cytotoxicity Assessment.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol provides a qualitative assessment of the antibacterial activity of the test compounds.

a. Preparation of Inoculum:

  • A standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

b. Inoculation and Disc Placement:

  • A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds (derivatives of 2-(4-chlorophenyl)acetamide).

  • The impregnated discs are then placed on the surface of the inoculated agar plate.

  • A standard antibiotic disc is used as a positive control.

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 16-18 hours.

  • The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

  • The size of the inhibition zone is indicative of the antibacterial activity of the compound.

III. Signaling Pathways

While the specific signaling pathways affected by the parent compounds this compound and 2-(4-chlorophenyl)acetamide are not extensively characterized, studies on their derivatives suggest potential mechanisms of action, particularly in the context of cancer.

Several derivatives of phenylacetamide have been shown to induce apoptosis in cancer cells.[5] This process is often mediated through the caspase signaling cascade.

Apoptosis_Pathway cluster_caspase Caspase Cascade compound Phenylacetamide Derivatives cell Cancer Cell compound->cell Induces Stress caspase9 Caspase-9 Activation cell->caspase9 Intrinsic Pathway caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptosis Signaling Pathway.

This diagram illustrates a simplified intrinsic apoptosis pathway that can be modulated by phenylacetamide derivatives. The induction of cellular stress leads to the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3), ultimately leading to programmed cell death.

IV. Conclusion

The available evidence suggests that halogen substitution on the phenylacetamide scaffold plays a crucial role in defining the biological activity of these compounds. Derivatives of this compound have demonstrated notable in vitro anticancer activity, while derivatives of 2-(4-chlorophenyl)acetamide have shown promise as antimicrobial agents.

This comparative guide highlights the potential of these two classes of compounds in different therapeutic areas. Further research, including direct comparative studies of the parent compounds and elucidation of their precise mechanisms of action, is warranted to fully explore their therapeutic potential. The provided experimental protocols serve as a foundation for such future investigations.

References

Cytotoxicity Showdown: 2-(4-Fluorophenyl)acetamide Derivatives Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of in vitro cytotoxic activity, providing researchers with essential data for the advancement of novel cancer therapeutics.

In the ongoing pursuit of more effective and less toxic cancer treatments, novel chemical entities are continuously being synthesized and evaluated. Among these, 2-(4-Fluorophenyl)acetamide derivatives have emerged as a promising class of compounds with potential anticancer properties. This guide offers a detailed comparison of the cytotoxic effects of these derivatives against established chemotherapeutic drugs, supported by experimental data and protocols to aid researchers in drug discovery and development.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and established anticancer drugs against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Table 1: IC50 Values (µM) of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives [1]

CompoundPC3 (Prostate)HeLa (Cervical)ACHN (Renal)MCF-7 (Breast)HL-60 (Leukemia)
2a >200>200>200>200>200
2b 102>200>200>200>200
2c 125>200>200>200>200
2d 110>200>200>200>200

Table 2: IC50 Values (µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives and Imatinib [2][3]

CompoundPC3 (Prostate)MCF-7 (Breast)HL-60 (Leukemia)
2a (o-nitro) 110185115
2b (m-nitro) 52160120
2c (p-nitro) 80100140
2d (o-methoxy) >200>200>200
2e (m-methoxy) >200>200>200
2f (p-methoxy) >200>200>200
Imatinib 4098>100

Table 3: IC50 Values (µM) of Established Anticancer Drugs in Relevant Cell Lines

DrugPC3 (Prostate)MCF-7 (Breast)HL-60 (Leukemia)HeLa (Cervical)ACHN (Renal)
Doxorubicin 8.00[4]2.50[5]-2.92[5]-
Cisplatin 0.5 µg/ml*----
Paclitaxel -3.5[6]-2.5-7.5 nM**-

*Note: Value for Cisplatin in PC3 cells was reported in µg/ml.[7] **Note: Paclitaxel IC50 in HeLa cells was reported in nM.[8]

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using MTS or MTT assays. These colorimetric assays are standard methods for assessing cell metabolic activity, which is an indicator of cell viability.

MTS Assay Protocol

The MTS assay utilizes a tetrazolium salt that is reduced by viable cells to produce a colored formazan product that is soluble in the cell culture medium.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT Assay Protocol

The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]

  • Compound Treatment: Add various concentrations of the test compounds to the wells.

  • MTT Reagent Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.[10]

  • Absorbance Measurement: Record the absorbance at 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizing the Process and Potential Mechanisms

To better understand the experimental process and potential biological effects, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare Compound Dilutions add_compound Add Compounds to Wells compound_prep->add_compound incubation Incubate (e.g., 48h) add_compound->incubation add_reagent Add MTS/MTT Reagent incubation->add_reagent incubation_reagent Incubate (1-4h) add_reagent->incubation_reagent read_plate Read Absorbance incubation_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 G cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling compound This compound Derivative pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) compound->pro_apoptotic Induces anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) compound->anti_apoptotic Inhibits caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

References

Validating the Structure of 2-(4-Fluorophenyl)acetamide: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 2-(4-Fluorophenyl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and clear data visualization to support accurate structural elucidation.

The precise determination of a molecule's three-dimensional structure is a critical step in chemical research and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. This guide focuses on the validation of the chemical structure of this compound by providing a detailed analysis of its ¹H and ¹³C NMR spectra. To offer a comprehensive understanding, the spectral data is compared with that of two closely related analogs: 2-phenylacetamide and 2-(4-chlorophenyl)acetamide.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum provides valuable information regarding the chemical environment, connectivity, and number of different types of protons in a molecule. The table below summarizes the key ¹H NMR spectral data for this compound and its analogs, recorded in deuterated chloroform (CDCl₃).

Table 1: Comparative ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.25dd (J ≈ 8.5, 5.5 Hz)2HH-2', H-6'
~7.05t (J ≈ 8.7 Hz)2HH-3', H-5'
~5.6 (broad s)2H-NH₂
3.57s2H-CH₂-
2-Phenylacetamide [1]7.52 - 7.07m5HAromatic-H
5.9 (broad s)1H-NH
5.5 (broad s)1H-NH
3.57s2H-CH₂-
2-(4-Chlorophenyl)acetamide ~7.30d (J ≈ 8.5 Hz)2HH-2', H-6' or H-3', H-5'
~7.20d (J ≈ 8.5 Hz)2HH-3', H-5' or H-2', H-6'
~5.7 (broad s)2H-NH₂
3.55s2H-CH₂-

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet). J values represent coupling constants in Hertz (Hz).

The data clearly illustrates the influence of the substituent on the phenyl ring. In this compound, the fluorine atom causes a characteristic splitting pattern for the aromatic protons. The protons ortho to the fluorine (H-2' and H-6') appear as a doublet of doublets, while the protons meta to the fluorine (H-3' and H-5') present as a triplet. In contrast, the aromatic protons of 2-phenylacetamide appear as a complex multiplet, and those of 2-(4-chlorophenyl)acetamide show a pattern of two doublets due to the symmetry of the para-substituted ring. The methylene (-CH₂-) protons for all three compounds appear as a singlet around 3.5 ppm, and the amide (-NH₂) protons are observed as a broad singlet.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments within a molecule. The table below compares the ¹³C NMR chemical shifts for the three compounds.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~173C=O
~162 (d, ¹JCF ≈ 245 Hz)C-4'
~131 (d, ³JCF ≈ 8 Hz)C-2', C-6'
~130 (d, ⁴JCF ≈ 3 Hz)C-1'
~116 (d, ²JCF ≈ 21 Hz)C-3', C-5'
~43-CH₂-
2-Phenylacetamide [2]~174C=O
~135C-1'
~129.5C-2', C-6'
~129C-3', C-5'
~127C-4'
~44-CH₂-
2-(4-Chlorophenyl)acetamide ~172C=O
~134C-4'
~133C-1'
~131C-2', C-6'
~129C-3', C-5'
~43-CH₂-

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The carbon signals for the fluorinated compound show splitting due to carbon-fluorine coupling, denoted by the coupling constant (J) in Hertz (Hz).

The ¹³C NMR data further supports the structural assignments. A key feature for this compound is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-4'), and the smaller two-, three-, and four-bond couplings for the other aromatic carbons. The chemical shifts of the carbonyl carbon and the methylene carbon are similar across the three compounds.

Experimental Protocols

Accurate and reproducible NMR data is contingent upon meticulous experimental procedure. The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra for phenylacetamide derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or shake the sample to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

Data Acquisition
  • Instrumentation: The NMR spectra should be recorded on a spectrometer with a proton frequency of 300 MHz or higher.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 512-2048 (or more, depending on sample concentration)

    • Relaxation delay: 2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Broadband proton decoupling should be applied to simplify the spectrum.

Data Processing

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. For ¹H NMR spectra, the signals should be integrated to determine the relative number of protons.

Visualization of Structural Validation Workflow

The logical workflow for validating the structure of this compound using NMR is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Analyze Chemical Shifts D->F G Analyze Splitting Patterns & J-Coupling D->G H Analyze Integration D->H E->F E->G I Compare with Expected Spectra F->I G->I H->I J Compare with Analogs I->J K Final Structure Validation J->K

Figure 1. Workflow for the structural validation of this compound using NMR spectroscopy.

References

In-Vitro Activity of 2-(4-Fluorophenyl)acetamide and N-(4-Fluorophenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Derivative Activities

While a head-to-head comparison of the parent compounds is unavailable, the biological activities of their derivatives suggest different therapeutic potentials. Derivatives of 2-(4-Fluorophenyl)acetamide have been predominantly investigated for their anticancer properties, whereas derivatives of N-(4-Fluorophenyl)acetamide have shown promise as antimicrobial agents.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the synthesis and cytotoxic evaluation of this compound derivatives against various cancer cell lines. For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) cells.[1][2]

CompoundCell LineIC50 (µM)[1][2]
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC352
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380
Imatinib (Reference Drug)PC340
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100
Imatinib (Reference Drug)MCF-798

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity of N-(4-Fluorophenyl)acetamide Derivatives

Research into N-(4-Fluorophenyl)acetamide derivatives has highlighted their potential as antimicrobial agents. A study investigating 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its antibacterial activity against Klebsiella pneumoniae. The study also compared its activity to the non-chlorinated analog, N-(4-fluoro-3-nitrophenyl)acetamide.

CompoundOrganismMIC (µg/mL)
N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae1024
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

This data suggests that the addition of a chloro group can enhance the antibacterial potency of N-(4-Fluorophenyl)acetamide derivatives.

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited studies.

Cytotoxicity Assay (MTS Assay)

The in-vitro cytotoxicity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated using the MTS assay.[1]

Workflow for MTS Cytotoxicity Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTS Assay cluster_3 Data Analysis cell_seeding Seed cancer cells (PC3, MCF-7, HL-60) into 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compounds Add varying concentrations of test compounds incubation1->add_compounds incubation2 Incubate for 48 hours add_compounds->incubation2 add_mts Add MTS reagent to each well incubation2->add_mts incubation3 Incubate for 1-4 hours add_mts->incubation3 read_absorbance Measure absorbance at 490 nm incubation3->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTS assay for determining cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of N-(4-Fluorophenyl)acetamide derivatives was determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Workflow for MIC Determination

cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation cluster_3 Result Analysis serial_dilution Perform serial dilutions of test compounds in a 96-well plate add_bacteria Add a standardized bacterial suspension (Klebsiella pneumoniae) to each well serial_dilution->add_bacteria incubate Incubate the plate at 37°C for 18-24 hours add_bacteria->incubate determine_mic Visually determine the lowest concentration with no visible bacterial growth (MIC) incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

While a direct comparison of the in-vitro activity of this compound and N-(4-Fluorophenyl)acetamide is not available, the existing research on their derivatives provides valuable insights. The derivatized forms of this compound have demonstrated notable anticancer potential, while derivatives of N-(4-Fluorophenyl)acetamide have shown promise as antibacterial agents. Further research is warranted to directly compare the parent compounds and to fully elucidate their mechanisms of action and therapeutic potential. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies and the development of novel therapeutic agents.

References

Unveiling the Enzymatic Cross-Reactivity Profile of 2-(4-Fluorophenyl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a continuous effort to characterize novel bioactive compounds, this guide provides a comprehensive comparison of the enzymatic cross-reactivity of 2-(4-Fluorophenyl)acetamide. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against established kinase inhibitors, supported by experimental data and detailed methodologies.

While direct, broad-spectrum enzymatic screening data for this compound is emerging, its structural analogs have demonstrated notable activity in cancer cell lines, inviting comparison with well-characterized anti-cancer agents. Derivatives of this compound have shown cytotoxic effects on prostate (PC3) and breast cancer (MCF-7) cell lines, with potency compared to the established kinase inhibitor Imatinib.[1][2] Furthermore, a derivative has been identified as a potent inhibitor of Aurora kinase B, a key regulator of mitosis and a target in oncology.[3]

This guide, therefore, focuses on a comparative analysis within the kinase inhibitor space, evaluating this compound against a panel of inhibitors with varying selectivity profiles: Imatinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine.

Comparative Analysis of Kinase Inhibition

To provide a clear perspective on the potential enzymatic activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of its derivatives and comparator compounds against various kinases. It is important to note that the data for this compound derivatives are based on published studies of structurally similar compounds and serve as a predictive reference.

CompoundTarget Kinase(s)IC50 / Kᵢ (nM)Cell Line (for cytotoxicity)IC50 (µM)
This compound Derivative (2b) Not Specified-PC3 (Prostate Carcinoma)52
This compound Derivative (2c) Not Specified-PC3 (Prostate Carcinoma)80
MCF-7 (Breast Cancer)100
Imatinib ABL, c-KIT, PDGFR38 - 600PC3 (Prostate Carcinoma)40
MCF-7 (Breast Cancer)98
Dasatinib SRC, ABL, c-KIT<1 - 16--
Staurosporine Broad Spectrum3 - 20--
AZD1152-HQPA (Selective Aurora B Inhibitor) Aurora B0.37--

Data for this compound derivatives and Imatinib cytotoxicity are sourced from a study by Aliabadi et al.[1][2] Imatinib, Dasatinib, Staurosporine, and AZD1152-HQPA kinase inhibition data are compiled from various sources.[4][5][6][7][8][9][10]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • This compound or comparator compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, Imatinib, etc.) in kinase buffer.

  • In a 96-well plate, add the kinase and its specific substrate.

  • Add the test compound dilutions to the wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • To stop the reaction and deplete unused ATP, add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[11][12][13]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][12][14]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTS) Assay

This colorimetric assay determines the number of viable cells in culture by measuring the metabolic reduction of MTS tetrazolium salt into a colored formazan product.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Cell culture medium and supplements

  • This compound or comparator compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the prepared drug dilutions. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15][16][17]

  • Measure the absorbance at 490 nm using a microplate reader.[15][17]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Molecular Interactions and Experimental Design

To further elucidate the potential mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) Growth_Factor->RTK ABL ABL Kinase RTK->ABL SRC SRC Kinase RTK->SRC Downstream_Effectors Downstream Effectors (e.g., STAT, MAPK) ABL->Downstream_Effectors SRC->Downstream_Effectors Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Imatinib Imatinib Imatinib->RTK Inhibits Imatinib->ABL Inhibits Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->ABL Inhibits Dasatinib->SRC Inhibits FP_acetamide This compound (Hypothesized) FP_acetamide->ABL Potential Inhibition

Caption: Hypothetical signaling pathway potentially targeted by this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTS Assay cluster_3 Data Analysis Prepare_Cells 1. Prepare and Seed Cancer Cell Lines Treat_Cells 3. Treat Cells with Compounds Prepare_Cells->Treat_Cells Prepare_Compounds 2. Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treat_Cells Incubate_Cells 4. Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTS 5. Add MTS Reagent Incubate_Cells->Add_MTS Incubate_MTS 6. Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance 7. Measure Absorbance (490 nm) Incubate_MTS->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

A Comparative Guide to Purity Confirmation of Synthesized 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical compounds, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step. For 2-(4-Fluorophenyl)acetamide, a compound of interest in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) stands out as a premier analytical technique. This guide provides a detailed comparison of HPLC with other common analytical methods—Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)—supported by a comprehensive experimental protocol for a proposed HPLC method.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on factors such as the required accuracy, sensitivity, analysis time, and the physicochemical properties of the compound. HPLC, GC, and TLC are all chromatographic methods but differ significantly in their application and the quality of data they produce.[1][2]

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile compounds.[3] It offers high resolution, excellent quantitative accuracy, and is adaptable to a wide range of analytes, making it the gold standard for pharmaceutical purity analysis.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.[4] While it provides high resolution and sensitivity, its application to many pharmaceutical compounds, including acetamides, may require derivatization to increase volatility, adding complexity to the sample preparation process.[5][6]

Thin-Layer Chromatography (TLC) is a simple, rapid, and low-cost method primarily used for qualitative analysis, such as monitoring reaction progress or identifying compounds in a mixture.[7][8][9] While it can be used to assess purity, it offers limited quantitative accuracy and lower sensitivity compared to HPLC and GC.[2]

Quantitative Data Summary

The following table presents a hypothetical comparison of the performance of HPLC, GC, and TLC for the purity analysis of a synthesized batch of this compound.

ParameterHPLCGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Purity Assay (%) 99.8 ± 0.199.7 ± 0.2>98 (Semi-Quantitative)
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL (with derivatization)~ 1 µ g/spot
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL (with derivatization)N/A
Precision (%RSD) < 1.0%< 2.0%~ 10-20%
Analysis Time per Sample ~ 15 minutes~ 25 minutes~ 5-10 minutes
Sample Throughput High (with autosampler)MediumHigh
Resolution Very HighHighLow to Medium
Quantitative Capability ExcellentVery GoodPoor to Fair

Experimental Protocols

A robust analytical method is essential for reliable purity determination. Below is a detailed protocol for a proposed Reversed-Phase HPLC (RP-HPLC) method for this compound.

Proposed HPLC Method for Purity Analysis

This method is designed to provide excellent separation of the main compound from potential synthesis-related impurities.

1. Apparatus and Materials:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Formic Acid (reagent grade)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Dilute 1 mL of this solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (Re-equilibration)

5. Data Analysis:

  • Inject the working standard solution and the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the synthesized sample using the area percent method. The purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualized Workflows and Relationships

To clarify the experimental process and the logic behind method selection, the following diagrams are provided.

HPLC_Workflow prep Sample & Standard Preparation setup HPLC System Setup (Column, Mobile Phase, Method) prep->setup inject Sample Injection (10 µL) setup->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate acquire Data Acquisition (UV Detector @ 254 nm) separate->acquire analyze Data Analysis (Peak Integration & Area % Calculation) acquire->analyze report Purity Report analyze->report

Caption: Experimental workflow for HPLC-based purity analysis.

Method_Comparison center Purity Confirmation of This compound hplc HPLC center->hplc gc Gas Chromatography (GC) center->gc tlc Thin-Layer (TLC) center->tlc hplc_attr High Resolution Quantitative Accuracy High Sensitivity hplc->hplc_attr Best for Final QC gc_attr For Volatile Analytes High Resolution May need Derivatization gc->gc_attr Alternative for Specific Impurities tlc_attr Rapid Screening Low Cost Qualitative/Semi-Quantitative tlc->tlc_attr Ideal for Reaction Monitoring

Caption: Logical comparison of analytical methods for purity determination.

References

Comparative study of the anti-proliferative effects of different phenylacetamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers and drug development professionals detailing the comparative anti-proliferative effects of various phenylacetamide isomers. This document provides a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Phenylacetamide and its derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant potential as anticancer agents.[1] These synthetic compounds are actively being investigated for their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types.[1][2] The versatility of their chemical structure allows for the synthesis of numerous analogues, providing a rich field for structure-activity relationship (SAR) studies aimed at optimizing their anticancer efficacy and pharmacological properties.[1] This guide presents a comparative analysis of the anti-proliferative effects of different phenylacetamide isomers based on available experimental data.

Comparative Anti-Proliferative Activity

The cytotoxic effects of various phenylacetamide derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several phenylacetamide derivatives against different cancer cell lines as reported in the literature.

Derivative/IsomerCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2b PC3 (Prostate Carcinoma)52Imatinib40
Compound 2c PC3 (Prostate Carcinoma)80Imatinib40
Compound 2c MCF-7 (Breast Cancer)100Imatinib98
Compound 3c MCF-7 (Breast Cancer)0.7 ± 0.08Doxorubicin0.38 ± 0.07
Compound 3d MDA-MB-468 (Breast Cancer)0.6 ± 0.08Doxorubicin0.38 ± 0.07
Compound 3d PC-12 (Pheochromocytoma)0.6 ± 0.08DoxorubicinNot Reported
Compound 3d MCF-7 (Breast Cancer)0.7 ± 0.4Doxorubicin0.38 ± 0.07
Compound 3j MDA-MB-468 (Breast Cancer)0.76 ± 0.09Doxorubicin0.38 ± 0.07

Note: The specific structures of compounds 2b, 2c, 3c, 3d, and 3j are detailed in the referenced source materials. Generally, compounds with a nitro moiety have demonstrated higher cytotoxic effects than those with a methoxy moiety.[3][4][5][6]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2] Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade.[1] For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9. This targeted induction of apoptosis makes phenylacetamide derivatives attractive candidates for therapies that can selectively eliminate cancer cells with minimal damage to healthy tissues.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Phenylacetamide Derivatives Phenylacetamide Derivatives Phenylacetamide Derivatives->Bax FasL FasL Phenylacetamide Derivatives->FasL Apoptosis Apoptosis Caspase-3->Apoptosis FasL->Death Receptors (Fas, TNFR)

Apoptotic signaling pathways modulated by phenylacetamide derivatives.

Experimental Protocols

The anti-proliferative effects of phenylacetamide derivatives are commonly assessed using cell viability assays. The following is a generalized protocol based on methodologies reported in the literature.[5][7]

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Phenylacetamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in complete culture medium.

  • The culture medium from the wells is replaced with medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment (MTT/MTS Assay):

  • Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

G cluster_workflow Experimental Workflow start Start Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates start->Cell Seeding in 96-well Plates end End 24h Incubation 24h Incubation Cell Seeding in 96-well Plates->24h Incubation Treatment with Phenylacetamide Derivatives Treatment with Phenylacetamide Derivatives 24h Incubation->Treatment with Phenylacetamide Derivatives Incubation (e.g., 48h) Incubation (e.g., 48h) Treatment with Phenylacetamide Derivatives->Incubation (e.g., 48h) Addition of MTT/MTS Reagent Addition of MTT/MTS Reagent Incubation (e.g., 48h)->Addition of MTT/MTS Reagent Incubation (1-4h) Incubation (1-4h) Addition of MTT/MTS Reagent->Incubation (1-4h) Addition of Solubilizing Agent Addition of Solubilizing Agent Incubation (1-4h)->Addition of Solubilizing Agent Absorbance Measurement Absorbance Measurement Addition of Solubilizing Agent->Absorbance Measurement Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Measurement->Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation)->end

Generalized workflow for assessing anti-proliferative effects.

Conclusion

The presented data indicate that phenylacetamide derivatives hold significant promise as anti-proliferative agents. The cytotoxic efficacy of these compounds appears to be dependent on the specific isomeric structure and the cell line being tested. Notably, certain derivatives have demonstrated potent activity at sub-micromolar concentrations. The primary mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting their potential for targeted cancer therapy. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Validating the Mechanism of Action of 2-(4-Fluorophenyl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of 2-(4-Fluorophenyl)acetamide derivatives against established therapeutic alternatives. The content is supported by experimental data to validate their mechanism of action, focusing on their potential as cytotoxic agents.

Executive Summary

Recent in-vitro studies have demonstrated the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. This guide synthesizes the available data on their efficacy, delves into their likely mechanism of action through apoptosis induction, and compares their performance with standard-of-care treatments for prostate, breast, and promyelocytic leukemia cancers. Detailed experimental protocols for key assays are also provided to ensure reproducibility and further investigation.

Performance Comparison

The cytotoxic effects of several this compound derivatives have been evaluated against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, alongside those of the established anti-cancer drug Imatinib for direct comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives and Imatinib [1][2]

CompoundPC3 (Prostate Carcinoma)MCF-7 (Breast Cancer)HL-60 (Promyelocytic Leukemia)
2a (o-nitro) >100>100>100
2b (m-nitro) 52>100>100
2c (p-nitro) 80100>100
2d (o-methoxy) >100>100>100
2e (m-methoxy) >100>100>100
2f (p-methoxy) >100>100>100
Imatinib 4098Not Reported in this study

Lower IC50 values indicate greater potency.

Notably, derivatives with a nitro moiety (2b and 2c) exhibited greater cytotoxic activity against the PC3 cell line compared to those with a methoxy moiety.[1] Compound 2b was the most active against PC3 cells, with an IC50 of 52 µM.[1] In the MCF-7 cell line, compound 2c showed comparable activity to Imatinib.[1][2] However, all tested derivatives in this series demonstrated lower activity than Imatinib against the PC3 cell line.[1][2]

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound derivatives are still under investigation, evidence strongly suggests that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death). Studies on similar phenylacetamide derivatives have revealed that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways.[3]

A proposed mechanism involves the upregulation of pro-apoptotic proteins and the activation of key executioner enzymes. Specifically, treatment with a phenylacetamide derivative has been shown to:

  • Increase the expression of pro-apoptotic genes: This includes the upregulation of Bax and FasL mRNA levels.[3] Bax is a key member of the Bcl-2 family that promotes apoptosis, while FasL is a ligand that activates the extrinsic death receptor pathway.

  • Activate Caspase-3: Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3] A significant increase in caspase-3 activity has been observed in cancer cells treated with phenylacetamide derivatives.[3]

This dual induction of both intrinsic (Bax-mediated) and extrinsic (FasL-mediated) apoptotic pathways suggests a robust mechanism for inducing cancer cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL DeathReceptor Death Receptor (e.g., Fas) FasL->DeathReceptor Binds to Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Derivative This compound Derivative Derivative->FasL Upregulates Derivative->Bax Upregulates ic50_workflow start Start cell_culture 1. Cell Culture (e.g., PC3, MCF-7, HL-60) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) cell_seeding->compound_prep treatment 4. Cell Treatment (Incubate 48-72h) cell_seeding->treatment compound_prep->treatment mts_assay 5. MTS Assay treatment->mts_assay absorbance 6. Absorbance Reading (490 nm) mts_assay->absorbance data_analysis 7. Data Analysis (Calculate % Viability) absorbance->data_analysis ic50_determination 8. IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

References

Benchmarking the synthetic efficiency of different routes to 2-(4-Fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three primary synthetic routes to 2-(4-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The analysis focuses on synthetic efficiency, offering experimental protocols and quantitative data to support an objective evaluation of each method's performance.

Executive Summary

The synthesis of this compound is critical for the development of various therapeutic agents. This guide benchmarks three common synthetic pathways: the hydrolysis of 4-fluorobenzyl cyanide, the amidation of 4-fluorophenylacetic acid via its acid chloride, and the Willgerodt-Kindler reaction of 4-fluoroacetophenone. Each route is evaluated based on key performance indicators such as chemical yield, reaction conditions, and green chemistry metrics, including Atom Economy (AE) and Reaction Mass Efficiency (RME). This comparative analysis aims to equip researchers with the necessary data to select the most efficient and sustainable synthetic strategy for their specific needs.

Benchmarking Workflow

The following diagram illustrates the logical workflow employed for benchmarking the different synthetic routes to this compound.

Benchmarking Workflow Benchmarking Workflow for this compound Synthesis cluster_0 Route Identification cluster_1 Data Collection & Analysis cluster_2 Comparison & Reporting cluster_3 Final Output A Literature Review & Patent Search B Identify Potential Synthetic Routes A->B C Gather Experimental Data: - Yields - Reaction Conditions - Reagents & Solvents B->C D Calculate Green Chemistry Metrics: - Atom Economy - Reaction Mass Efficiency C->D F Detail Experimental Protocols C->F E Tabulate Quantitative Data D->E G Generate Comparison Guide E->G F->G H Publish Comparison Guide G->H

Caption: Logical workflow for benchmarking synthetic routes.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.

MetricRoute 1: Hydrolysis of 4-Fluorobenzyl CyanideRoute 2: From 4-Fluorophenylacetic AcidRoute 3: Willgerodt-Kindler Reaction
Starting Material 4-Fluorobenzyl cyanide4-Fluorophenylacetic acid4-Fluoroacetophenone
Key Reagents Hydrochloric acid, WaterThionyl chloride, AmmoniaSulfur, Morpholine, NaOH (for hydrolysis)
Overall Yield ~80-85%~75-80% (two steps)~60-70% (two steps)
Reaction Time 1-2 hours4-6 hours (total)12-24 hours (total)
Reaction Temperature 40-50°CReflux, then 0°C to room temperatureReflux
Atom Economy (AE) HighModerateLow to Moderate
Reaction Mass Efficiency (RME) HighModerateLow
Key Advantages High yield, simple procedure, good atom economy.Readily available starting material.Tolerant of other functional groups.
Key Disadvantages Use of cyanide starting material.Use of thionyl chloride, a corrosive and hazardous reagent.Use of noxious sulfur compounds, lower overall yield.

Experimental Protocols

Route 1: Hydrolysis of 4-Fluorobenzyl Cyanide

This route offers a direct and high-yielding approach to the target molecule.

Step 1: Hydrolysis of 4-Fluorobenzyl Cyanide

In a well-ventilated fume hood, 4-fluorobenzyl cyanide (1.0 eq) is added to a 4:1 (v/v) mixture of concentrated hydrochloric acid and water. The heterogeneous mixture is stirred vigorously while being heated in a water bath to 40-50°C. The stirring and heating are continued for 1-2 hours, during which the nitrile dissolves. After the reaction is complete, as monitored by TLC, the solution is cooled to room temperature and then further cooled in an ice bath. The product crystallizes upon cooling and the addition of cold water. The solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

Route 2: From 4-Fluorophenylacetic Acid via the Acid Chloride

This two-step route involves the activation of the carboxylic acid followed by amidation.

Step 1: Synthesis of 4-Fluorophenylacetyl Chloride

4-Fluorophenylacetic acid (1.0 eq) is suspended in a suitable solvent such as toluene or dichloromethane. Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-fluorophenylacetyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 4-Fluorophenylacetyl Chloride

The crude 4-fluorophenylacetyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane and cooled in an ice bath. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring, maintaining the temperature below 10°C. The reaction mixture is stirred for an additional 1-2 hours at room temperature. The resulting solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give pure this compound.

Route 3: Willgerodt-Kindler Reaction of 4-Fluoroacetophenone

This route allows for the conversion of a ketone to a terminal amide.

Step 1: Synthesis of 4-(4-Fluorophenyl)thioacetomorpholide

A mixture of 4-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux for 8-12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid, the thioamide, is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of the Thioamide

The crude thioamide from the previous step is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux for 4-8 hours until the evolution of morpholine ceases. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-fluorophenylacetic acid. The acid is then converted to the amide as described in Route 2, or alternatively, the thioamide can be hydrolyzed under conditions that directly yield the primary amide, though this often requires more specialized reagents. For the purpose of this guide, the more common hydrolysis to the carboxylic acid followed by amidation is considered.

Concluding Remarks

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, the scale of the synthesis, and the importance of green chemistry considerations.

  • Route 1 (Hydrolysis of 4-Fluorobenzyl Cyanide) is the most efficient in terms of yield and atom economy for a single-step transformation. However, the use of a cyanide-containing starting material requires stringent safety precautions.

  • Route 2 (From 4-Fluorophenylacetic Acid) is a reliable and high-yielding two-step process that starts from a readily available and less hazardous carboxylic acid. The main drawback is the use of thionyl chloride.

  • Route 3 (Willgerodt-Kindler Reaction) offers a pathway from a different starting material (a ketone) but generally suffers from lower overall yields and the use of odorous sulfur reagents.

For laboratory-scale synthesis where yield and simplicity are paramount, the hydrolysis of 4-fluorobenzyl cyanide is a strong candidate, provided the necessary safety measures are in place. For larger-scale production, the route from 4-fluorophenylacetic acid may be preferred due to the avoidance of cyanide precursors, despite being a two-step process. The Willgerodt-Kindler reaction is a less common choice for this specific target but remains a valuable tool in the broader context of organic synthesis.

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(4-Fluorophenyl)acetamide as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound, with CAS Number 332-29-6, presents several hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, and causes serious eye irritation[1].

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Ensure adequate ventilation, such as working within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed to prevent environmental contamination and ensure personnel safety. As a halogenated organic compound, it requires specific disposal protocols.

  • Waste Segregation: Never mix this compound waste with non-halogenated chemical waste or general laboratory trash. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "332-29-6".

    • Keep the waste container closed at all times, except when adding waste.

  • Waste Collection:

    • Solid Waste: Collect any solid residue, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE (e.g., gloves) in the designated hazardous waste container.

    • Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container for halogenated organic solvents. Do not pour down the drain.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup and documentation.

Quantitative Data Summary

ParameterValueSource
CAS Number 332-29-6[1][2][3][4]
Molecular Formula C8H8FNO[1]
Molecular Weight 153.15 g/mol [1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_waste_type Identify Waste Type cluster_collection Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal Start Handling this compound Waste Solid_Waste Solid Waste (residue, contaminated labware, PPE) Start->Solid_Waste Is the waste solid? Liquid_Waste Liquid Waste (solutions) Start->Liquid_Waste Is the waste liquid? Collect_Solid Collect in a labeled, sealed container for halogenated solid waste. Solid_Waste->Collect_Solid Collect_Liquid Collect in a labeled, sealed container for halogenated liquid waste. Liquid_Waste->Collect_Liquid Label Label Container: - 'Hazardous Waste' - 'this compound' - 'CAS: 332-29-6' Collect_Solid->Label Collect_Liquid->Label Store Store in designated Satellite Accumulation Area (SAA). Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. Store->Contact_EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.